Cellulose, hydroxybutyl methyl ether
Description
Foundational Significance and Research Landscape
Cellulose (B213188) ethers, as a class, are foundational materials in both industrial and academic research, celebrated for their versatility and renewability. mdpi.com Their significance stems from a unique combination of properties derived from the modification of the natural cellulose backbone. mdpi.com These polymers are non-toxic, biocompatible, and biodegradable, making them highly valuable in fields ranging from pharmaceuticals to construction materials. mdpi.comresearchgate.netihpmc.com
The research landscape for cellulose ethers is vast, driven by their ability to control rheology, retain water, form films, and act as adhesives. ihpmc.comresearchgate.net In academic studies, Hydroxybutyl Methyl Ether Cellulose is recognized for its utility as a thickener, binder, and film-forming agent in sectors like personal care products and pharmaceuticals. Its excellent film-forming, emulsifying, dispersing, and lubricating abilities are key characteristics investigated by researchers. surfactant.top
The core of cellulose ether research lies in understanding the relationship between chemical structure—such as the degree of substitution (DS) of methyl groups and the molar substitution (MS) of hydroxybutyl groups—and the resulting physical properties. nih.gov These properties include solubility, viscosity, and thermal behavior. qianhaochem.comcelluloseether.com For instance, research on the closely related HPMC demonstrates that higher molecular weights and concentrations typically lead to higher viscosity solutions. qianhaochem.comhpmcsupplier.com Academic inquiry into Hydroxybutyl Methyl Ether Cellulose and its counterparts aims to tailor these properties for specific, sophisticated applications, such as controlled drug delivery, where the polymer matrix can regulate the release of active ingredients. researchgate.netdavidpublisher.com
Historical Trajectories of Cellulose Ether Scholarly Inquiry
The scholarly journey into cellulose ethers is over a century old, beginning with fundamental chemical modifications of cellulose. The timeline below captures key moments in the evolution of cellulose ether research and production, which provides the historical context for the study of compounds like Hydroxybutyl Methyl Ether Cellulose.
Key Historical Developments in Cellulose Ether Research
| Year | Milestone | Significance |
|---|---|---|
| 1838 | Anselme Payen discovers and isolates cellulose. wikipedia.orgacscell.org | This foundational discovery identified the raw material for all subsequent cellulose derivatives. |
| 1905 | Suida reports the first etherification of cellulose. celluloseether.com | This marked the beginning of the chemical synthesis of cellulose ethers. |
| 1912 | A patent for cellulose ether compositions is issued. | This signaled the start of commercial interest in these new materials. |
| 1918 | Carboxymethyl cellulose (CMC) is first synthesized by Jansen. celluloseether.com | The development of one of the most commercially significant ionic cellulose ethers. |
| 1920 | Hydroxyethyl cellulose (HEC) is obtained by Hubert. celluloseether.com | The synthesis of a key non-ionic cellulose ether. |
| 1920s | Commercial production of Carboxymethyl cellulose begins in Germany. celluloseether.com | The transition from laboratory synthesis to industrial-scale application. |
| 1937-1938 | Industrial production of Methylcellulose (B11928114) (MC) and HEC starts in the United States. melacoll.comcelluloseether.com | This established the U.S. as a major producer and innovator in the field. |
| 1945 | Sweden begins producing water-soluble Ethyl Hydroxyethyl Cellulose (EHEC). celluloseether.com | Expansion of the variety of commercial cellulose ethers. |
| Post-1945 | Rapid expansion of cellulose ether production in Western Europe, the US, and Japan. celluloseether.com | The global market for cellulose ethers grows significantly. |
This historical progression from basic discovery to industrial production and global expansion has paved the way for the synthesis and investigation of a wide array of cellulose derivatives, including Hydroxybutyl Methyl Ether Cellulose.
Evolving Research Paradigms for HPMC
While direct research on Hydroxybutyl Methyl Ether Cellulose is limited, the evolving research paradigms for the closely related and widely studied Hydroxypropyl Methylcellulose (HPMC) indicate the future direction for all mixed cellulose ethers. Modern research is moving beyond simple applications and exploring more complex and "smart" material designs.
One of the most dynamic areas of research is in advanced drug delivery systems . hlhpmc.comhlhpmc.com Scientists are engineering HPMC-based hydrogels and matrices for controlled-release formulations, which allow for the sustained delivery of therapeutic agents over extended periods. mdpi.comresearchgate.net Its mucoadhesive properties, which allow it to bind to mucous membranes, are also being exploited for targeted drug delivery. mdpi.com
Nanotechnology represents another significant research frontier. hlhpmc.com Researchers are creating HPMC-based nanoparticles and nanofibers to improve drug solubility, enhance bioavailability, and enable targeted delivery to specific cells or tissues. nih.gov These nano-formulations hold the potential to revolutionize treatments for various diseases. hlhpmc.com
The development of smart and responsive materials is also a key paradigm. hlhpmc.com Scientists are modifying HPMC to create polymers that change their properties in response to external stimuli like temperature or pH. hlhpmc.com This could lead to intelligent drug delivery systems that release their payload only when specific physiological conditions are met.
Furthermore, there is a strong push towards sustainability and green chemistry . hlhpmc.com This includes research into more environmentally friendly manufacturing processes for cellulose ethers, such as using novel green solvents like ionic liquids to reduce pollution. google.com There is also increasing interest in utilizing alternative, renewable sources of cellulose beyond traditional wood pulp and cotton, including waste biomass. hlhpmc.comresearchgate.net
Finally, research continues into blending cellulose ethers like HPMC with other polymers to create composite materials with enhanced mechanical strength, stability, or other tailored properties for specific and demanding applications. hlhpmc.com
Properties and Applications of Common Cellulose Ethers
To better understand the context of Hydroxybutyl Methyl Ether Cellulose, the following table compares it with other common cellulose ethers.
| Cellulose Ether | Abbreviation | Key Properties | Common Research Applications |
| Methylcellulose | MC | Soluble in cold water, forms firm gels upon heating, good film-former. ihpmc.com | Thickener in foods and cosmetics, tablet coatings, rheology modifier. celluloseether.comresearchgate.net |
| Hydroxypropyl Methylcellulose | HPMC | Soluble in cold water, forms soft gels on heating, excellent film-former, good water retention. mdpi.comqianhaochem.com | Controlled-release drug delivery, construction materials, food thickener, ophthalmic solutions. hlhpmc.comrjptonline.orgyoungcel.com |
| Hydroxyethyl Cellulose | HEC | Soluble in hot and cold water, non-gelling, good thickening efficiency. celluloseether.com | Thickener in paints and personal care products, oil drilling fluids. hpmcsupplier.com |
| Carboxymethyl Cellulose | CMC | Anionic, soluble in hot and cold water, high viscosity, good binder. researchgate.netcelluloseether.com | Food stabilizer, detergent additive, paper and textile sizing, pharmaceutical binder. celluloseether.comresearchgate.net |
| Hydroxybutyl Methyl Cellulose | HBMC | Soluble in water, film-forming, emulsifying, dispersing, and lubricating abilities. surfactant.top | Thickener, binder, and film-former in personal care products and pharmaceuticals. parchem.com |
Structure
2D Structure
Properties
CAS No. |
9041-56-9 |
|---|---|
Molecular Formula |
C64H124O30 |
Molecular Weight |
1373.6 g/mol |
IUPAC Name |
2,3,4-trimethoxy-6-(methoxymethyl)-5-[3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane;1-[[3,4,5-tris(2-hydroxybutoxy)-6-[4,5,6-tris(2-hydroxybutoxy)-2-(2-hydroxybutoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]butan-2-ol |
InChI |
InChI=1S/C44H86O19.C20H38O11/c1-9-27(45)17-53-25-35-37(55-19-29(47)11-3)39(56-20-30(48)12-4)42(59-23-33(51)15-7)44(62-35)63-38-36(26-54-18-28(46)10-2)61-43(60-24-34(52)16-8)41(58-22-32(50)14-6)40(38)57-21-31(49)13-5;1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h27-52H,9-26H2,1-8H3;11-20H,9-10H2,1-8H3 |
InChI Key |
RPZANUYHRMRTTE-UHFFFAOYSA-N |
SMILES |
CCC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(CC)O)OCC(CC)O)OCC(CC)O)COCC(CC)O)OCC(CC)O)OCC(CC)O)OCC(CC)O)O.COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |
Canonical SMILES |
CCC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(CC)O)OCC(CC)O)OCC(CC)O)COCC(CC)O)OCC(CC)O)OCC(CC)O)OCC(CC)O)O.COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |
Other CAS No. |
9041-56-9 |
Origin of Product |
United States |
Synthesis Methodologies and Derivatization Chemistry
Mechanistic Investigations of HPMC Synthesis Pathways
The synthesis of HPMC is a multi-step process, primarily involving the alkalization of cellulose (B213188) and subsequent etherification. Research into the mechanisms of these pathways aims to optimize reaction efficiency and tailor the polymer's characteristics for specific applications.
Alkalization is a crucial preparatory step in HPMC synthesis where cellulose is treated with an alkaline solution, typically sodium hydroxide (B78521) (NaOH). kimacellulose.comkimachemical.com This process, also known as mercerization, serves to activate the cellulose by swelling the fibers and disrupting the crystalline structure, which increases the accessibility of the hydroxyl groups for the subsequent etherification reaction. kimachemical.comsleochem.com The effectiveness of this activation is paramount for achieving a uniform reaction. sleochem.com
Following alkalization, the activated alkali cellulose undergoes etherification. This is the core chemical modification step where methyl and hydroxypropyl groups are introduced. The reaction is typically carried out by reacting the alkali cellulose with methyl chloride and propylene (B89431) oxide. kimacellulose.comkimachemical.com Alternative methylating agents such as dimethyl sulfate (B86663) can also be employed. atlantis-press.comresearchgate.net The reaction mechanism involves the nucleophilic attack of the cellulose alkoxide (formed during alkalization) on the etherifying agents.
The kinetics of the etherification process are complex due to the simultaneous or sequential nature of the methylation and hydroxypropylation reactions. kimachemical.com These two reactions exhibit different dependencies on temperature. kemoxcellulose.com The hydroxypropylation reaction can proceed at a moderate rate at temperatures around 30°C and accelerates significantly at 50°C. kemoxcellulose.com In contrast, the methylation reaction is considerably slower at temperatures below 50°C and becomes more prominent at around 60°C. kemoxcellulose.com This difference in reaction rates at various temperatures allows for the control of the substitution pattern by carefully managing the temperature profile during the reaction. kemoxcellulose.com Some synthesis methods employ a sequential approach, where cellulose is first methylated to form methyl cellulose, which is then hydroxypropylated to yield HPMC. researchgate.netresearchgate.net Other patented techniques utilize a two-step etherification process at different temperatures to enhance the final product's properties. google.com The entire etherification process requires precise control over temperature, pressure, time, and reactant flow to ensure consistent product quality. kimachemical.com
The final properties of HPMC, such as its solubility and viscosity, are dictated by the degree of substitution (DS) of methyl groups and the molar substitution (MS) of hydroxypropyl groups. kimacellulose.comresearchgate.net Controlling these parameters is essential for producing HPMC with desired characteristics.
Several factors are manipulated to control the DS and MS:
Reagent Stoichiometry: The amounts of methyl chloride and propylene oxide added to the reaction are primary determinants of the final DS and MS. kimacellulose.com
Alkali Concentration: The concentration of NaOH used in the alkalization step directly influences the etherification efficiency and the ratio of substitution. A higher alkali concentration tends to favor methylation, leading to a higher methoxy (B1213986) content. Conversely, a lower alkali concentration can promote hydroxypropylation. kemoxcellulose.com
Reaction Temperature: As the kinetics of methylation and hydroxypropylation differ with temperature, controlling the reaction temperature is a critical tool for managing the substitution profile. kimachemical.comkemoxcellulose.com By maintaining the reaction at a specific temperature, one reaction can be favored over the other. kemoxcellulose.com
Catalyst: A basic catalyst, such as sodium hydroxide or sodium carbonate, is used to facilitate the hydroxypropylation reaction by activating the propylene oxide. kimachemical.com
Through careful adjustment of these parameters, the chemical structure of HPMC can be precisely tailored. kimacellulose.com
Biomass Precursor Selection and Chemical Pre-treatment Strategies
The starting material for HPMC synthesis is high-purity α-cellulose, which dictates the quality and characteristics of the final product.
Traditionally, HPMC is produced from purified wood pulp or cotton linters, which are rich sources of α-cellulose. kimacellulose.comkimachemical.comkimachemical.com However, there is growing research interest in utilizing alternative, sustainable biomass sources for HPMC production. Studies have successfully demonstrated the synthesis of HPMC from various non-traditional precursors:
Cassava Stems: Containing approximately 56.82% α-cellulose, cassava stems have been proven to be a viable raw material for HPMC synthesis, yielding a product with physicochemical properties comparable to commercial grades. atlantis-press.comatlantis-press.com
Betung Bamboo (Dendrocalamus asper): HPMC has been successfully synthesized from the α-cellulose of betung bamboo, with studies identifying the optimal reaction conditions to produce a polymer with properties similar to commercial HPMC. researchgate.netsemanticscholar.org
Other Agricultural Residues: Other sources like white jack bean hulls have also been investigated for HPMC production. atlantis-press.com
Regardless of the source, the raw biomass must undergo significant chemical pre-treatment. These processes typically include delignification to remove lignin (B12514952) and bleaching to remove any remaining impurities and color, thereby isolating the α-cellulose required for synthesis. kimachemical.comatlantis-press.comsleochem.com
The characteristics of the α-cellulose precursor significantly influence the properties of the resulting HPMC. kimacellulose.com Beyond the purity of the raw material, the inherent heterogeneity in the polymer's chemical structure plays a critical role in its functional performance. This chemical heterogeneity refers to the non-uniform distribution of methyl and hydroxypropyl substituents along the cellulose chain. researchgate.netnih.gov
Studies comparing different commercial batches of HPMC, even of the same specified grade, have revealed significant variations in performance, such as the rate of polymer release from pharmaceutical tablets. nih.gov This variability has been directly correlated with the heterogeneity of the substituent pattern. nih.gov It was found that polymers with a more heterogeneous distribution of substituents—meaning the presence of both highly substituted and weakly substituted regions within the same polymer chain—exhibited different functional behaviors. researchgate.netnih.gov This demonstrates that the macroscopic properties of HPMC are highly sensitive to the microscopic chemical composition, which is a direct consequence of the raw material source and the specific conditions of the synthesis process. researchgate.netnih.gov The quality of the initial α-cellulose is therefore a determining factor for the quality of the final HPMC product. atlantis-press.com
Precision Control of Chemical Substitution Patterns
The hallmark of HPMC's versatility lies in the degree and nature of the substitution of hydroxyl groups on the anhydroglucose (B10753087) backbone. The key parameters governing its properties are the Degree of Substitution (DS) by methyl groups and the Molar Substitution (MS) by hydroxypropyl groups. kimachemical.comkimacellulose.com The ability to fine-tune these parameters is critical for developing HPMC grades with specific characteristics.
Methodologies for Tailoring Degree of Substitution (DS) by Methyl Groups
The methylation of cellulose is a fundamental step in HPMC synthesis, typically achieved by reacting alkali cellulose with methyl chloride. kimacellulose.comhpmcsupplier.com The Degree of Substitution (DS), which represents the average number of hydroxyl groups substituted with methyl groups per anhydroglucose unit, is a critical factor influencing the polymer's properties. kimachemical.comnih.gov Precise control over the DS of methyl groups is achieved by manipulating several key reaction parameters:
Ratio of Reactants: The molar ratio of methyl chloride to the anhydroglucose units is a primary determinant of the final DS. A higher concentration of the methylating agent generally leads to a higher degree of methylation.
Reaction Temperature: Temperature plays a crucial role in the kinetics of the etherification reaction. Careful control of the temperature profile throughout the reaction can influence the rate and extent of methylation. kimacellulose.com
Reaction Time: The duration of the reaction directly impacts the extent of methylation. Longer reaction times typically result in a higher DS, up to a certain equilibrium point. kimacellulose.com
Alkali Concentration: The concentration of the sodium hydroxide solution used to prepare the alkali cellulose affects the swelling of the cellulose fibers and the availability of hydroxyl groups for reaction, thereby influencing the efficiency of methylation.
A common strategy to achieve better control over the final product is a two-step synthesis process. researchgate.net In this approach, cellulose is first methylated to produce methylcellulose (B11928114) (MC). researchgate.net This intermediate product is then subjected to hydroxypropylation. This stepwise method can offer more precise control over the DS of the methyl groups before the introduction of the hydroxypropyl substituents. researchgate.net
| Methodology | Key Control Parameters | Impact on DS |
|---|---|---|
| One-Step Etherification | Ratio of Methyl Chloride to Cellulose | Higher ratio generally increases DS |
| Reaction Temperature | Influences reaction kinetics and extent of substitution | |
| Reaction Time | Longer duration typically leads to higher DS | |
| Alkali Concentration | Affects cellulose swelling and hydroxyl group accessibility | |
| Two-Step Synthesis | Isolation of Methylcellulose Intermediate | Allows for more precise control of methylation before hydroxypropylation |
Strategies for Modulating Molar Substitution (MS) by Hydroxypropyl Groups
Following methylation, or in a concurrent reaction, hydroxypropyl groups are introduced by reacting the cellulose derivative with propylene oxide. kimacellulose.com The Molar Substitution (MS) indicates the average number of moles of hydroxypropyl groups that have reacted per anhydroglucose unit. Since the hydroxypropyl group itself contains a hydroxyl group that can further react, the MS value can exceed 3. mdpi.com The modulation of MS is critical as it significantly impacts the polymer's hydrophilicity, solubility, and thermal properties. nih.gov Strategies to control the MS include:
Concentration of Propylene Oxide: Similar to methylation, the amount of propylene oxide used is a direct factor in determining the MS.
Catalyst Concentration: The etherification reaction is typically catalyzed by a base, such as sodium hydroxide. The concentration of the catalyst can influence the rate of hydroxypropylation. kimacellulose.com
Temperature and Pressure: The reaction with propylene oxide is often carried out under controlled temperature and pressure to manage the reaction rate and ensure efficient substitution.
Reaction Time: The duration of the hydroxypropylation step is carefully controlled to achieve the desired MS.
By carefully adjusting these parameters, manufacturers can produce a wide range of HPMC grades with varying MS values, tailored for specific applications. justia.com For instance, a higher MS generally leads to increased water solubility and a higher gelation temperature. kimachemical.commdpi.com
| Strategy | Key Control Parameters | Impact on MS |
|---|---|---|
| Reaction Condition Optimization | Concentration of Propylene Oxide | Higher concentration generally increases MS |
| Catalyst Concentration | Influences the rate of hydroxypropylation | |
| Temperature and Pressure | Affects reaction kinetics and efficiency | |
| Reaction Time | Longer duration typically leads to higher MS |
Research on Substituent Distribution Heterogeneity and its Implications
Beyond the average values of DS and MS, the distribution of these substituents along the cellulose backbone and between polymer chains is of paramount importance. nih.gov Industrially produced HPMC is often chemically heterogeneous, meaning the substituents are not uniformly distributed. sciopen.com This heterogeneity can lead to significant variations in the polymer's functional properties, even among batches with similar DS and MS values. nih.gov
Research has shown that a more heterogeneous or "block-like" distribution of substituents can significantly affect properties such as thermal gelation, surface activity, and viscosity. sciopen.com For example, HPMC with a more heterogeneous substitution pattern may exhibit a lower cloud point, which is the temperature at which the polymer solution becomes cloudy due to phase separation. researchgate.net This is attributed to the presence of more highly substituted, hydrophobic regions that aggregate at lower temperatures.
Analytical Techniques for Assessing Heterogeneity:
Enzymatic Degradation: This is a powerful technique to probe the heterogeneity of substitution. researchgate.net Endoglucanases can cleave the unsubstituted regions of the cellulose backbone, leaving behind the more highly substituted segments. Analysis of the degradation products provides insights into the distribution of substituents. researchgate.net
Chromatographic Methods: Techniques such as size-exclusion chromatography (SEC) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) are used to analyze the products of enzymatic or acid hydrolysis, revealing information about the substituent distribution. researchgate.netnih.gov
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can provide detailed information about the average substitution and the distribution of substituents on the anhydroglucose units. nih.gov
The implications of this heterogeneity are significant in various applications. In the pharmaceutical industry, for instance, the drug release profile from an HPMC matrix can be influenced by the substituent pattern. nih.gov A more heterogeneous distribution can lead to different water hydration and gel formation characteristics, thereby altering the drug release kinetics. nih.gov Therefore, understanding and controlling substituent heterogeneity is a key area of ongoing research to ensure batch-to-batch consistency and predictable performance of HPMC-based products.
Advanced Chemical Modification and Functionalization Approaches
The hydroxyl groups remaining on the HPMC backbone, including those on the hydroxypropyl substituents, serve as reactive sites for further chemical modification. These advanced functionalization approaches aim to create novel HPMC derivatives with highly specialized properties for targeted research and industrial applications.
Investigations into Esterification for Novel HPMC Derivatives (e.g., HPMCAS, HPMCP)
Esterification is a widely employed method to modify HPMC, leading to the production of important pharmaceutical excipients such as HPMC Acetate Succinate (HPMCAS) and HPMC Phthalate (B1215562) (HPMCP). sciopen.combit.edu.cn
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): This derivative is synthesized by reacting HPMC with acetic anhydride (B1165640) and succinic anhydride. sciopen.comgoogle.com The reaction is typically carried out in a solvent system, which can include glacial acetic acid or an acetone (B3395972)/pyridine mixture, often with a catalyst like sodium acetate. sciopen.com By varying the concentrations of the anhydrides, reaction temperature, and time, the degrees of acetylation and succinoylation can be controlled, leading to HPMCAS grades with different pH-dependent solubility profiles. sciopen.comgoogle.com These polymers are particularly valuable in the formulation of amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs. acs.org
Hydroxypropyl Methylcellulose Phthalate (HPMCP): HPMCP is produced through the esterification of HPMC with phthalic anhydride. hpmcsupplier.combit.edu.cn The reaction is commonly conducted in the presence of a catalyst, such as sulfuric acid or sodium acetate, and a solvent like glacial acetic acid. bit.edu.cnresearchgate.netgoogle.com The degree of phthalation is a critical parameter that determines the pH at which the polymer dissolves, making HPMCP an excellent material for enteric coatings of oral dosage forms. kimacellulose.combiosynth.com
| Derivative | Esterifying Agents | Typical Reaction Conditions | Key Application |
|---|---|---|---|
| HPMCAS | Acetic Anhydride, Succinic Anhydride | Solvent (e.g., glacial acetic acid, acetone/pyridine), Catalyst (e.g., sodium acetate) | Amorphous solid dispersions for enhanced drug solubility acs.org |
| HPMCP | Phthalic Anhydride | Solvent (e.g., glacial acetic acid), Catalyst (e.g., sulfuric acid, sodium acetate) | Enteric coatings for oral drug delivery kimacellulose.combiosynth.com |
Development of Targeted Functionalization for Specific Research Applications
Beyond esterification for pharmaceutical excipients, HPMC can be functionalized in various ways to create materials with tailored properties for specific research needs.
Crosslinking for Hydrogel Formation: HPMC can be chemically crosslinked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. nih.gov Crosslinking agents like polyethylene (B3416737) glycol dichloride or citric acid can be used to form covalent bonds between HPMC chains. nih.govijper.org These hydrogels are extensively investigated for controlled drug delivery applications, as the crosslinking density can be tuned to control the swelling behavior and, consequently, the release rate of encapsulated therapeutic agents. nih.govoup.com
Graft Copolymerization: This technique involves attaching polymer chains of a different type onto the HPMC backbone. acs.org This "grafting from" or "grafting to" approach can be used to impart novel properties to the HPMC. youtube.comyoutube.com For example, grafting acrylamide (B121943) and diacetone acrylamide onto HPMC has been explored to create polymers with thermothickening properties for enhanced oil recovery. acs.org In the biomedical field, grafting other polymers can modify the surface properties of HPMC for applications in tissue engineering and regenerative medicine. nih.govnih.gov
Click Chemistry: The "click" chemistry paradigm, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for functionalizing HPMC. researchgate.netnih.gov By introducing azide (B81097) or alkyne groups onto the HPMC backbone, a wide variety of molecules with complementary functional groups can be "clicked" on. This approach has been used to attach fluorescent molecules like tetraphenylethylene (B103901) for sensing and bioimaging applications. researchgate.net
These advanced modification strategies highlight the remarkable versatility of HPMC as a platform for creating sophisticated materials. The ability to precisely control the chemical structure, from the initial substitution pattern to subsequent targeted functionalization, ensures that hydroxybutyl methyl ether cellulose will continue to be a subject of intensive research and a key component in the development of next-generation materials.
Process Engineering and Scalability Studies in the Synthesis of Cellulose, hydroxybutyl methyl ether
The industrial production of this compound, also known as Hydroxybutyl Methylcellulose (HBMC) or Methyl Hydroxybutyl Cellulose (MHBC), is a specialized branch of cellulose ether manufacturing. While detailed, specific process engineering data for HBMC is less prevalent in public literature compared to its close analogue, Hydroxypropyl Methylcellulose (HPMC), the fundamental principles of its synthesis, process control, and scalability can be outlined based on the established chemistry of cellulose etherification. The process is designed to chemically modify natural cellulose to introduce methyl and hydroxybutyl groups onto the cellulose backbone, yielding a polymer with tailored properties for applications such as thickeners, binders, and emulsion stabilizers. oxy.comhpa.gov.tw
The manufacturing process can be conceptually divided into several key stages: raw material preparation, alkalization, etherification, purification, and finishing. Scaling this process from the laboratory to industrial volumes presents significant engineering challenges, primarily related to ensuring reaction uniformity, managing heat and mass transfer, and achieving consistent product quality.
Core Synthesis and Reactor Engineering
The synthesis of HBMC involves the reaction of alkali cellulose with etherifying agents—methyl chloride for the methyl groups and, logically, a butylene-based reactant such as 1,2-butylene oxide for the hydroxybutyl groups. oxy.com This heterogeneous reaction (solid-liquid-gas) requires sophisticated reactor design to ensure efficient mixing and contact between the reactants.
Key process stages and engineering considerations include:
Alkalization: Purified cellulose, typically from wood pulp or cotton linters, is treated with a concentrated solution of sodium hydroxide. This step swells the cellulose fibers and activates the hydroxyl groups by converting them to more reactive alkoxide ions, forming alkali cellulose. The efficiency of this step is critical for the subsequent etherification reaction's uniformity.
Etherification: The alkali cellulose is reacted with the etherifying agents in a sealed, pressurized reactor. The control of reaction temperature, pressure, and reactant feed rates is paramount for controlling the degree of substitution (DS) of methyl groups and the molar substitution (MS) of hydroxybutyl groups. These substitution values dictate the final properties of the HBMC, such as its solubility and viscosity.
Reactor Design and Scalability: Industrial-scale production often employs large-volume reactors, such as kneaders or horizontal stirred-tank reactors, designed to handle the highly viscous and fibrous reaction mass. Key scalability challenges include:
Mass Transfer: Ensuring uniform distribution of the gaseous methyl chloride and liquid butylene oxide throughout the solid cellulose pulp is difficult. Inadequate mixing can lead to non-uniform substitution along the polymer chains and between different chains, resulting in inconsistent product quality.
Heat Transfer: The etherification reaction is exothermic. Efficient heat removal is crucial to prevent localized overheating, which can cause undesirable side reactions or degradation of the cellulose backbone. Large reactors have a lower surface-area-to-volume ratio, making heat management more complex and often requiring internal cooling coils or jacketed reactor walls.
Process Control: Maintaining precise control over temperature and pressure profiles in a large batch reactor is essential for reproducibility. The process must be carefully monitored to achieve the target molecular weight and degree of substitution.
The following table outlines the critical parameters that must be engineered and controlled for successful HBMC synthesis.
| Process Stage | Key Parameter | Engineering Significance | Typical Control Method |
|---|---|---|---|
| Alkalization | NaOH Concentration | Determines the degree of cellulose activation; impacts swelling and accessibility of hydroxyl groups. | Precise metering of concentrated caustic solution. |
| Temperature | Affects the rate and uniformity of alkali cellulose formation. | Jacketed vessel temperature control. | |
| Etherification | Reactant Ratio (Cellulose:NaOH:CH₃Cl:Butylene Oxide) | Primary determinant of the final Degree of Substitution (DS) and Molar Substitution (MS). | High-accuracy mass flow controllers and dosing systems. |
| Temperature Profile | Controls reaction kinetics and minimizes side reactions or polymer degradation. | Automated reactor heating/cooling systems. | |
| Reactor Pressure | Maintains gaseous reactants (methyl chloride) in the liquid phase for efficient reaction. | Pressure transducers and automated vent/feed valves. | |
| Mixing/Agitation Speed | Ensures homogeneity and improves heat/mass transfer within the viscous medium. | Variable speed drive on high-torque agitator. |
Downstream Processing and Quality Control
After the reaction is complete, the crude HBMC product contains by-products, primarily sodium chloride and glycols from the etherification agents. The downstream processing is designed to purify, dry, and mill the product to customer specifications.
Purification: The crude product is typically suspended in hot water. Since HBMC, like many cellulose ethers, exhibits inverse solubility, it is insoluble at higher temperatures, allowing salts and other impurities to be washed away.
Drying and Milling: The purified, wet HBMC is dried to a specific moisture content, often using flash dryers or drum dryers. The dried material is then milled to a fine powder with a controlled particle size distribution, which is critical for its performance in end-use applications.
Post-Synthesis Modification: In some processes, a high molecular weight polymer may be intentionally produced and subsequently depolymerized to create lower viscosity grades. One patented method describes treating a dry, high-viscosity cellulose ether powder, including hydroxybutyl methyl cellulose, with a hydrogen halide gas to reduce its molecular weight while inhibiting discoloration. google.com
The following table summarizes research findings and general principles applicable to the scalability of cellulose ether production, which are relevant to HBMC.
| Research Area | Finding/Principle | Impact on Scalability | Source Context |
|---|---|---|---|
| Reactor Technology | Transition from simple kneaders to advanced coulter or stirred-tank reactors improves mixing efficiency. | Enhances reaction uniformity and consistency in large batches, allowing for better control over final product properties. | General Cellulose Ether Production |
| Process Type | Gas-phase or slurry-phase processes can be employed, each with different engineering trade-offs in solvent handling and reactor design. | Choice of process impacts capital cost, solvent recovery systems, and operational complexity at industrial scale. | General Cellulose Ether Production |
| Purification | Continuous washing systems are more efficient for large-scale production than batch washing. | Improves throughput and reduces water consumption in the purification stage. | General Cellulose Ether Production |
| Molecular Weight Control | Controlled depolymerization of high-viscosity products can be an effective method to produce low-viscosity grades. google.com | Allows for a wider range of product offerings from a single primary reaction process, enhancing manufacturing flexibility. google.com | Cellulose Derivatives google.com |
Ultimately, the successful scaling of this compound production hinges on a robust process design that can manage complex reaction dynamics in a multiphase system to consistently produce a polymer with a specific molecular structure and physical properties.
Molecular Architecture, Conformational Dynamics, and Supramolecular Organization
Elucidation of HPMC Primary Structural Features
Hydroxypropyl methylcellulose (B11928114) (HPMC), also known as hypromellose, is a semisynthetic polymer derived from cellulose (B213188), a natural polysaccharide composed of D-glucose units linked by β-(1→4)-glycosidic bonds. atamanchemicals.com The fundamental molecular architecture of HPMC is based on this cellulose backbone, which is chemically modified through the etherification of the hydroxyl groups (-OH) on the anhydroglucose (B10753087) rings. atamanchemicals.comtenessy.comchemicalbook.com This modification introduces two types of substituent groups: methoxy (B1213986) (-OCH3) and hydroxypropyl (-CH2CHOHCH3), which are attached to the cellulose chain via ether linkages. atamanchemicals.comtenessy.com
The synthesis involves the reaction of alkali cellulose with methyl chloride and propylene (B89431) oxide. chemicalbook.com The properties and behavior of the resulting HPMC polymer are critically determined by the extent and distribution of these substitutions. tenessy.com Two key parameters are used to quantify this:
Degree of Substitution (DS): This refers to the average number of hydroxyl groups on the anhydroglucose unit that have been substituted with methoxy groups. atamanchemicals.comtenessy.com
Molar Substitution (MS): This represents the average number of hydroxypropyl groups that have reacted with each anhydroglucose unit. tenessy.comnih.gov
These structural modifications, particularly the introduction of hydrophilic hydroxypropyl groups, enhance the polymer's water solubility compared to natural cellulose. tenessy.comcellulosemanufacturer.com The specific DS and MS values, along with the polymer's molecular weight, govern its physicochemical properties, including viscosity, thermal behavior, and film-forming capabilities. tenessy.comcellulosemanufacturer.com
**3.2. Aqueous Solution Conformation and Flexibility Studies
The conformation of HPMC in aqueous solutions deviates significantly from the flexible, random-coil behavior typical of many synthetic polymers. acs.org Research indicates that HPMC molecules adopt more rigid and extended structures, a behavior largely dictated by their chain stiffness and molecular weight. nih.govrsc.org
The stiffness of a polymer chain is quantified by its persistence length (lp), a fundamental mechanical property that measures the polymer's bending rigidity. wikipedia.org For segments of the polymer shorter than the persistence length, the chain behaves essentially as a rigid rod. wikipedia.org
Early studies using small-angle X-ray scattering (SAXS) on HPMC with a degree of substitution (DS) of 1.8, a molar substitution (MS) of 0.13, and a weight-average molecular weight (Mw) of approximately 27 x 10³ g/mol reported a persistence length of 5.8 nm. rsc.org More recent and comprehensive investigations on HPMC samples (DS = 1.9, MS = 0.25) across a wide range of molecular weights have provided a more nuanced view. These studies suggest that for HPMC with a molecular weight greater than 100 kg/mol , the molecules behave as semiflexible rods with a significantly larger persistence length of approximately 100 nm. nih.govresearchgate.net This indicates a high degree of chain stiffness.
Reported Persistence Length of Hydroxypropyl Methylcellulose (HPMC)
| Molecular Weight (M_w) | Degree of Substitution (DS) | Molar Substitution (MS) | Persistence Length (l_p) | Source(s) |
| ~27 x 10³ g/mol | 1.8 | 0.13 | 5.8 nm | rsc.org |
| >100 kg/mol | 1.9 | 0.25 | ~100 nm | nih.govresearchgate.net |
Extensive research using techniques like static light scattering (SLS), small-angle neutron scattering (SANS), and small-to-wide angle neutron scattering (S-WANS) has demonstrated that HPMC molecules possess rather stiff, rigid rod-like conformations in aqueous solutions, particularly at temperatures below the gelation point. nih.govrsc.orgnih.gov This behavior is most pronounced for HPMC with a molecular weight (Mw) below 100 kg/mol . nih.govresearchgate.net
In this lower molecular weight range, the relationship between the radius of gyration (Rg) and molecular weight follows the proportionality Rg ∝ Mw^1.0, which is characteristic of rigid rod molecules. nih.govresearchgate.net Further structural elucidation has revealed that these rod-like particles are not simply extended linear chains. Instead, they possess a folded, hairpin-like structure. nih.govrsc.orgresearchgate.net This conformation results from the highly extended cellulose chain folding back on itself, a structure stabilized by strong hydrogen bonds facilitated by hydrated water molecules. rsc.org The average contour length of the polymer chain is approximately twice as long as the observed average length of the rod-like particle, providing strong evidence for this once-folded hairpin model. nih.govresearchgate.net As the molecular weight increases beyond 200 kg/mol , the behavior transitions towards that of a more typical semiflexible chain. nih.govresearchgate.net
Investigations into HPMC Supramolecular Assembly
Upon changes in conditions, such as an increase in temperature, individual HPMC molecules in an aqueous solution can undergo self-assembly to form larger, ordered supramolecular structures, ultimately leading to the formation of a three-dimensional gel network. nih.gov
The thermogelation of HPMC is a process of hierarchical self-assembly driven by intermolecular interactions. nih.gov As the temperature of an aqueous HPMC solution is raised, hydrophobic interactions become more dominant. This leads to the aggregation of individual HPMC molecules into larger assemblies. nih.gov These initial aggregates then associate further to form bundles with a fibrillar structure. nih.gov This self-assembly process, where molecules organize into one-dimensional nanostructures like fibrils, is a key step in the formation of the bulk gel. nih.gov The process is thermally reversible; upon cooling, the fibrillar structures disassemble, and the system returns to a solution state. nih.gov
The transition from a solution of fibrils to a continuous, macroscopic gel network relies on the formation of "junction zones". These zones act as physical cross-links that connect the fibrillar structures, creating the three-dimensional network responsible for the gel's elastic properties. researchgate.net While detailed analysis of these structures is complex, studies on the closely related methylcellulose suggest that the junctions can be considered thin, rod-like fringed-micellar crystallites. researchgate.net
The formation of the gel network is marked by a significant increase in the elastic modulus (G'), indicating that an elastic structure is being built. nih.gov The successful coalescence of hydrated polymer particles is essential to form a continuous and coherent diffusion barrier, which constitutes the gel layer. nih.gov Percolation theory suggests that a minimum concentration of the polymer is required to ensure that these individual particles can connect to form a continuous cluster, which is fundamental to the development of the gel layer's structural integrity. nih.gov
Theories of Microblock Structure and Molecular Association
The functionality of hydroxypropyl methylcellulose (HPMC) in various applications is deeply rooted in its molecular association in solution, which is often described by a microblock structure model. This model posits that the distribution of methyl and hydroxypropyl substituents along the cellulose backbone is not uniform, leading to the formation of regions with distinct properties.
Industrially produced HPMC is recognized as a chemically heterogeneous material. nih.govresearchgate.net This heterogeneity results in a "microblock" or "segmented" structure, characterized by areas that are highly substituted and more hydrophobic, interspersed with regions that are less substituted and more hydrophilic. researchgate.net The more heterogeneously substituted regions, particularly those with a higher number of non-degradable, highly substituted segments, are thought to drive the polymer's association behavior. researchgate.net
The primary mechanism governing molecular association is the hydrophobic interaction between the methyl groups. nih.govnih.gov As temperature increases in an aqueous solution, water molecules are released from the polymer chains, leading to increased hydrophobic interactions between the methoxy groups. ulb.ac.be This causes the polymer chains to aggregate, a phenomenon that can lead to phase separation, observed as clouding, and eventually thermal gelation. nih.govucc.ie
This association leads to the formation of reversible polymer structures or "gel-like components". nih.govnih.gov It is hypothesized that a heterogeneous substituent pattern facilitates these hydrophobic interactions, which in turn increases the solution's viscosity. nih.gov These structures can grow in size with increasing temperature and polymer concentration. nih.gov A proposed structural model for HPMC in certain gel systems suggests the formation of channels composed of an organic solvent, coated by surfactant molecules and a water layer. nih.gov This complex self-assembly is driven by the absorption of non-solvent molecules into the hydrophobic regions created by the propyl and methyl groups on the HPMC chains. nih.gov The interactions between HPMC and other molecules, like surfactants, can further influence this aggregation, with surfactant molecules binding to the hydrophobic parts of the polymer. ucc.ieresearchgate.net
Parametric Influences on HPMC Structural Organization
The supramolecular organization of HPMC is not static but is profoundly influenced by several key molecular parameters. These include the polymer's molecular weight, the degree and type of substitution on the anhydroglucose units, and the specific distribution of these substituents along the cellulose chain.
Effects of Molecular Weight on Fibrillar Dimensions and Network Morphology
In HPMC films, increasing the molecular weight can lead to the formation of honeycomb-like structures with smaller pores, creating a more compact and robust network. researchgate.net This enhanced network integrity contributes to improved mechanical properties, such as increased tensile strength and elongation at break. researchgate.net However, the crystalline integrity of HPMC/sodium citrate (B86180) films has been observed to decrease as the Mw of HPMC increases. researchgate.net
In aqueous solutions, the conformation of HPMC molecules is also strongly dependent on their molecular weight. Research combining various scattering techniques and viscosity measurements has revealed that HPMC with a low molecular weight (Mw < 100 kg mol⁻¹) behaves like rigid rod molecules. nih.gov As the molecular weight increases into a higher range (Mw > 100 kg mol⁻¹), the polymer chains adopt a more flexible conformation, behaving as semiflexible rods with a persistence length of approximately 100 nm. nih.gov This transition from rigid to semiflexible behavior influences the particle structure, with lower Mw HPMC forming folded, hairpin-like elongated rigid rod structures. nih.gov The erosion rate of HPMC-based matrix tablets is also affected, with formulations containing a larger proportion of high-molecular-weight HPMC exhibiting a slower erosion rate. researchgate.net
| HPMC Molecular Weight (Mw) | Observed Effect on Structure and Properties | Reference |
|---|---|---|
| Low (e.g., < 100 kg mol⁻¹) | Behaves as rigid rod molecules; forms folded, hairpin-like elongated structures. | nih.gov |
| High (e.g., > 100 kg mol⁻¹) | Behaves as semiflexible rods; slower erosion rate in matrix tablets. | nih.govresearchgate.net |
| Increasing Mw | Forms honeycomb structures with smaller holes and more compact porous network in films. | researchgate.net |
| Increasing Mw | Tensile strength and elongation of films increase. | researchgate.net |
| Increasing Mw | Crystalline integrity of HPMC/sodium citrate films decreases. | researchgate.net |
Impact of Substitution Degrees (DS, MS) on Polymer Conformation and Aggregation
The degree of substitution (DS) and molar substitution (MS) are fundamental parameters that define the chemical structure of HPMC and, consequently, its behavior in solution. The DS refers to the average number of hydroxyl groups on the anhydroglucose unit substituted by methyl groups, while the MS indicates the number of moles of hydroxypropyl groups per mole of anhydroglucose unit. ulb.ac.beunesp.br
These substitution values significantly influence the polymer's hydrophilicity/hydrophobicity balance. A higher DS, representing more methyl groups, increases the polymer's hydrophobicity. ulb.ac.benih.gov Conversely, a higher MS, representing more hydroxypropyl groups, tends to increase the polymer's hydrophilic character. ulb.ac.benih.gov This balance is crucial for properties like hydration capacity, thermal gelation, and aggregation. researchgate.netunesp.br
The aggregation behavior and the critical temperature for phase separation (the cloud point) are strongly correlated with the DS and MS. An increase in DS generally lowers the cloud point temperature, promoting aggregation at lower temperatures due to enhanced hydrophobic interactions. researchgate.netulb.ac.be Molecular dynamics simulations suggest that the oxygen atoms in HPMC have a low probability of forming hydrogen bonds, which may be due to shielding by the surrounding substituents. nih.gov This shielding effect, governed by the DS and MS, plays a role in the polymer's interaction with water and its aggregation tendencies. The conformation of HPMC in solution, and its ability to maintain supersaturation of certain compounds, has been linked to its aggregation status, which is in turn governed by the substitution pattern. nih.govresearchgate.net
| Parameter | Description | Impact on Conformation and Aggregation | Reference |
|---|---|---|---|
| Degree of Substitution (DS) - Methoxy | Average number of methyl groups per anhydroglucose unit. | Increases hydrophobicity. Higher DS tends to decrease the cloud point temperature, promoting aggregation. Affects film affinity for moisture and mechanical resistance. | ulb.ac.beunesp.brnih.gov |
| Molar Substitution (MS) - Hydroxypropyl | Average number of hydroxypropyl groups per anhydroglucose unit. | Increases hydrophilicity. Higher MS can lead to a faster swelling rate. The addition of even a small MS (e.g., 0.25) can significantly change the particle structure from rod-like to semiflexible. | ulb.ac.benih.govnih.gov |
Correlation between Substituent Distribution and Self-Assembly Behavior
Beyond the average values of DS and MS, the specific distribution or pattern of these substituents along the cellulose backbone is a critical factor influencing the self-assembly and functional properties of HPMC. nih.govresearchgate.net Batches of HPMC with nearly identical average chemical compositions (i.e., similar DS, MS, and molecular weight) can exhibit significantly different physical properties and solution behaviors due to variations in their substituent heterogeneity. nih.govresearchgate.net
A heterogeneous substitution pattern is believed to facilitate hydrophobic interactions, leading to the formation of reversible, gel-like polymer structures. nih.gov These structures can grow with increasing temperature, causing a notable increase in viscosity. nih.govnih.gov Studies have shown that HPMC with a more heterogeneous substitution pattern can have a different clouding behavior, characterized by a shallower slope on the clouding curve, compared to more homogeneously substituted batches. nih.govresearchgate.net This is attributed to the formation of these reversible structures. nih.gov
The self-assembly into layered structures has also been proposed, where HPMC influences the aggregation of other components, like microfibrillated cellulose, to create films with unique properties. researchgate.net Research has demonstrated a direct correlation between the heterogeneity in substituent distribution and the glass transition temperature (Tg), indicating that more heterogeneously substituted derivatives have stronger interactions between polymer chains. researchgate.net This heterogeneity can be more influential on the polymer's release rate from a matrix than the average degree of substitution, as the residue left during dissolution can be more heterogeneously substituted than the portion that dissolves. nih.gov This highlights that the distribution of substituents is a key parameter controlling the self-assembly and ultimate functionality of HPMC. researchgate.netnih.gov
Solution Thermodynamics and Phase Transition Phenomena
Academic Investigations of Thermoreversible Gelation
Thermoreversible gelation is a process where the polymer solution undergoes a transition from a liquid-like (sol) to a solid-like (gel) state upon heating, a process that can be reversed by cooling.
The thermo-gelation of cellulose (B213188), hydroxybutyl methyl ether, a type of hydroxypropyl methylcellulose (B11928114) (HPMC), is a complex, multi-step process. nottingham.ac.ukresearchgate.netmdpi.com At lower temperatures, the polymer chains are hydrated, with water molecules forming cage-like structures around the hydrophobic methoxy (B1213986) and hydroxybutyl groups. nih.gov As the temperature increases, the polymer chains gain kinetic energy, leading to the disruption of these organized water structures. This dehydration of the polymer chains exposes the hydrophobic segments.
The primary driving force for gelation is the hydrophobic association of these now-exposed methoxy and hydroxybutyl groups on different polymer chains. nih.govresearchgate.net This association leads to the formation of junction zones, creating a three-dimensional network structure that entraps the solvent and results in the formation of a gel. nih.gov Some studies also suggest that interchain hydrogen bonding between hydroxyl groups can play a role in the gelation process, in addition to hydrophobic interactions.
Recent research proposes a two-step mechanism for this phenomenon: an initial phase separation into polymer-rich and polymer-poor domains, followed by the formation and entanglement of fibrils from the polymer-rich phase to create the gel network.
The temperature at which gelation occurs and the rheological properties of the resulting gel are influenced by several factors:
Polymer Concentration: Higher concentrations of cellulose, hydroxybutyl methyl ether generally lead to a decrease in the gelation temperature. researchgate.net This is because the polymer chains are in closer proximity, facilitating the hydrophobic associations required for gel formation. The strength of the resulting gel also increases with concentration. researchgate.net
Molecular Weight: An increase in the molecular weight of the polymer generally leads to a lower gelation temperature and a more viscous gel. ihpmc.com Longer polymer chains have a higher probability of entanglement and forming junction zones.
Degree and Pattern of Substitution: The type, amount, and distribution of substituent groups along the cellulose backbone have a profound impact.
Methoxy Content: A higher degree of methoxy substitution results in a more hydrophobic polymer, leading to a lower gelation temperature. kimachemical.comkemoxcellulose.com
Substitution Pattern: A heterogeneous or "block-like" distribution of substituents can lead to the formation of reversible polymer structures that grow with temperature, affecting the viscosity and gelation behavior.
Additives: The presence of salts, surfactants, and other solutes can significantly alter the gelation temperature. nih.gov "Salting-out" salts, which are water-structure makers, tend to lower the gelation temperature by promoting hydrophobic interactions. Conversely, "salting-in" salts, which are water-structure breakers, can increase the gelation temperature. nih.gov Surfactants can interact with the hydrophobic segments of the polymer, influencing the aggregation process and thus the gelation temperature. nih.gov
The rheological transition from a solution to a gel is characterized by the crossover of the storage modulus (G') and the loss modulus (G''). Initially, in the sol state, G'' is greater than G'. As the temperature increases and the gel network forms, G' increases more rapidly and eventually surpasses G'', indicating the transition to a more elastic, gel-like structure.
Interactive Data Table: Factors Influencing Gelation Temperature of HPMC Solutions
| Factor | Change | Effect on Gelation Temperature | Reference |
| Polymer Concentration | Increase | Decrease | researchgate.net |
| Molecular Weight | Increase | Decrease | ihpmc.com |
| Methoxy Content | Increase | Decrease | kimachemical.comkemoxcellulose.com |
| Hydroxypropyl Content | Increase | Decrease | kimachemical.comresearchgate.net |
| Additives (Salting-out) | Addition | Decrease | nih.gov |
| Additives (Salting-in) | Addition | Increase | nih.gov |
The thermoreversible gelation of this compound is an endothermic process, as confirmed by differential scanning calorimetry (DSC) studies which show a positive enthalpy change (ΔH). nih.gov This indicates that heat is absorbed from the surroundings during gelation. The primary contribution to this endothermic event is the energy required to break the structured water molecules (cages) surrounding the hydrophobic groups of the polymer chains. nih.gov
While specific values can vary depending on the exact polymer characteristics and experimental conditions, studies on HPMC have shown that both ΔH and ΔS increase with increasing concentrations of salting-out salts. nih.gov
Interactive Data Table: Thermodynamic Parameters of HPMC Gelation with Additives
| Additive (Concentration) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Reference |
| NaCl (Increasing) | Increases | Increases | nih.gov |
| NaI (Increasing) | Initial increase, then decrease | Initial increase, then decrease | nih.gov |
| NaSCN (Increasing) | Initial increase, then decrease | Initial increase, then decrease | nih.gov |
Research on Clouding and Phase Separation Mechanisms
As the temperature of an aqueous solution of this compound is raised, it reaches a point where the solution becomes visibly turbid. This phenomenon, known as the cloud point, is a manifestation of macroscopic phase separation.
The cloud point temperature (CPT) is the temperature at which the polymer starts to phase separate from the solution, leading to turbidity. This occurs because the polymer becomes less soluble as the temperature increases, a characteristic known as lower critical solution temperature (LCST) behavior. The primary determinants of the CPT include:
Polymer Concentration: The CPT is generally dependent on the polymer concentration, although for some HPMC types, it can be relatively independent over a certain concentration range. core.ac.uk
Molecular Weight: An increase in molecular weight generally leads to a lower CPT. ashland.com
Degree of Substitution: A higher degree of hydrophobic substitution (methoxy and hydroxybutyl groups) typically results in a lower CPT. ucc.ie Different types of HPMC (e.g., 2910, 2208) exhibit different cloud points due to their varying substitution levels. ashland.com For instance, HPMC type 2910 generally has a lower cloud point than type 2208. ashland.com
Additives: Similar to gelation, salts and other additives can significantly affect the CPT. Salting-out agents lower the CPT, while salting-in agents increase it. ucc.ie Surfactants can increase the CPT by solubilizing the hydrophobic parts of the polymer. ucc.ie
Interactive Data Table: Cloud Point Temperatures for Different HPMC Types
| HPMC Type | Typical Cloud Point (°C) | Reference |
| MC | 55-60 | ashland.com |
| HPMC Type 2910 | 60-70 | ashland.com |
| HPMC Type 2208 | 70-80 | ashland.com |
The pattern of substitution along the cellulose chain, not just the average degree of substitution, plays a critical role in the phase behavior. Research has shown that HPMC batches with a more heterogeneous or block-wise distribution of substituents exhibit different clouding behavior compared to those with a more homogeneous distribution.
Heterogeneously substituted polymers tend to form associative structures in solution, and the slope of the clouding curve (turbidity versus temperature) for these polymers can be much shallower. ashland.com This indicates a more gradual phase separation process. The presence of highly substituted, more hydrophobic blocks can act as nuclei for aggregation, influencing the onset and progression of phase separation. In contrast, homogeneously substituted polymers tend to have a sharper, more defined cloud point transition. This structural nuance highlights the complexity of predicting the solution behavior of these polymers based on average properties alone.
Hydration Kinetics and Dissolution Dynamics
The process by which this compound (HPMC) dissolves in an aqueous medium is a complex phenomenon involving the hydration of polymer chains, swelling, and the eventual disentanglement of these chains into a solution. The kinetics of this process are critical for many of its applications.
Interfacial Water-Polymer Interaction Energy Studies
The interaction between water molecules and the HPMC polymer chain at the interface is the initial and one of the most crucial steps in the dissolution process. When HPMC is dispersed in water, hydrogen bonds form between the hydroxyl groups on the polymer and the surrounding water molecules. researchgate.net The nature of these interactions is influenced by the polymer's structure, particularly the degree of substitution (DS) of methyl groups and the molar substitution (MS) of hydroxypropyl groups. ulb.ac.be HPMC samples with a high degree of substitution (DS) tend to be more hydrophobic, while those with high molar substitution (MS) are more hydrophilic. ulb.ac.be
Studies on related cellulose ethers show that the polymer adsorbs at interfaces, such as the air-water or solid-water interface, forming trains and loops. mdpi.comresearchgate.net The surface tension of an HPMC aqueous solution is dependent on the conformation of the molecular chains at the interfacial area. researchgate.net Research on other polymer hydrogels indicates that upon water absorption, stronger water-polymer hydrogen bonds can form, leading to the breakage of existing polymer-polymer hydrogen bonds. mdpi.com This interaction is fundamental to the hydration process. For instance, in studies involving cellulose nanocrystals, the introduction of water at the interface can significantly alter the interfacial adhesion energy, demonstrating the powerful role of water-polymer interactions. northwestern.edu The addition of certain solutes can further modify these interactions; for example, naproxen (B1676952) sodium was found to increase the fraction of water bound to HPMC, suggesting the drug participates in ordering the water structure and forming a three-dimensional network. nih.gov This results in an increase in the number of water layers involved in the hydration shell, from approximately 1.5 layers for HPMC gel alone to 2.2 layers for the HPMC-drug system. nih.gov
Factors Governing Hydration Rate and Polymer Swelling
The rate of hydration and the extent of polymer swelling are governed by several intrinsic and extrinsic factors. Key among these are the polymer's molecular weight, the degree and type of substitution, and the properties of the solvent, such as pH. ulb.ac.beicm.edu.pl
Molecular Weight: HPMC with a higher molecular weight generally exhibits a greater water absorption capacity and, consequently, a higher degree of swelling. nih.govresearchgate.net The larger hydrodynamic volume occupied by the hydrated chains of high-molecular-weight polymers contributes to a more significant swollen mass. icm.edu.pl
Degree and Molar Substitution (DS and MS): The balance between hydrophobic methyl groups (DS) and hydrophilic hydroxypropyl groups (MS) is critical. Higher DS values tend to increase hydrophobicity, which can decrease the temperature at which phase transitions occur, while higher MS values increase hydrophilicity, promoting hydration. ulb.ac.be
pH of the Medium: The pH of the solvent significantly impacts the hydration and swelling of HPMC. icm.edu.pl HPMC's solubility is pH-dependent; it tends to be insoluble in low pH (acidic) conditions due to the protonation of its hydroxyl groups, which increases intermolecular hydrogen bonding. kimachemical.com As the pH becomes more alkaline, deprotonation of functional groups leads to increased solubility. kimachemical.com Magnetic resonance imaging studies have shown that the diffusion mechanism of the solvent into an HPMC matrix changes with pH, with different diffusion behaviors observed at pH 2, 7, and 12. icm.edu.pl
Polymer Concentration: As the concentration of HPMC in a solution increases, particularly beyond the critical overlap concentration where polymer coils begin to entangle, the hydration behavior and subsequent phase transitions are affected. ulb.ac.be
The following table summarizes the influence of these key factors on HPMC hydration and swelling.
| Factor | Effect on Hydration/Swelling | Scientific Rationale |
| High Molecular Weight | Increases water absorption and swelling. nih.govresearchgate.net | Larger hydrodynamic volume of polymer chains allows for greater water uptake. icm.edu.pl |
| High Degree of Substitution (DS) | Tends to decrease the temperature of phase transitions. ulb.ac.be | Increased hydrophobicity from methyl groups enhances hydrophobic interactions upon heating. ulb.ac.be |
| High Molar Substitution (MS) | Tends to be more hydrophilic, promoting hydration. ulb.ac.be | Hydroxypropyl groups increase the polymer's affinity for water molecules. ulb.ac.be |
| Low pH (Acidic) | Decreases solubility and can lead to aggregation. kimachemical.com | Protonation of hydroxyl groups increases intermolecular hydrogen bonding, reducing interaction with water. kimachemical.com |
| High pH (Alkaline) | Increases solubility and reduces aggregation. kimachemical.com | Deprotonation of functional groups leads to repulsion between polymer chains, enhancing solubility. kimachemical.com |
Characterization of Aggregate Formation and Dissolution Pathways
The dissolution of HPMC is not a simple process of individual chains dispersing. Instead, it often involves the formation and subsequent breakdown of aggregates. The gelation of HPMC upon heating is a prime example of controlled aggregation. This process is believed to follow a two-step mechanism: first, a phase separation occurs, and subsequently, fibrils that form in the polymer-rich phase entangle to create a three-dimensional gel network. researchgate.net
As temperature increases, HPMC chains undergo self-aggregation, which can lead to the formation of hydrophobic fibrils. researchgate.net The presence of bulky hydroxypropyl groups in HPMC, compared to methylcellulose, makes it more difficult for the polymer chains to pack closely together, which affects the rheological properties of the resulting solution or gel. researchgate.net The dissolution pathway can involve an initial decrease in viscosity as compact objects form, followed by an increase in viscosity as more linear, fibrillar structures develop and entangle. researchgate.net
Upon contact with water, the outer layer of an HPMC matrix swells, forming a gel layer that acts as a barrier. ulb.ac.be This swollen layer retards further water penetration and also controls the diffusion of other molecules from the matrix. ulb.ac.be The formation of this gel layer is a critical step in the dissolution pathway, particularly in applications like controlled-release formulations.
Environmental and Additive Effects on Solution Behavior
The thermodynamic behavior of HPMC in solution is highly sensitive to its environment, including the presence of ions and the pH of the medium. These factors can dramatically alter sol-gel transition temperatures, viscosity, and intermolecular forces.
Role of Ionic Media and Hofmeister Series Ions on Sol-Gel Transitions
The presence of inorganic salts can significantly influence the thermal gelation of HPMC solutions, an effect that generally follows the Hofmeister series. researchgate.net The Hofmeister series ranks ions based on their ability to structure or disrupt water, classifying them as "kosmotropes" (water structure-makers) or "chaotropes" (water structure-breakers). flinders.edu.aumdpi.com
Kosmotropic Anions (Salting-Out): Anions such as SO₄²⁻ and Cl⁻ are considered kosmotropes. These ions are strongly hydrated and promote the "salting-out" of polymers. researchgate.netflinders.edu.au They enhance hydrophobic interactions between HPMC chains by effectively competing for water molecules, which lowers the temperature required for the sol-gel transition. researchgate.net The effectiveness of anions in reducing the gelation temperature of HPMC solutions follows the Hofmeister series. researchgate.net For example, SO₄²⁻ has been shown to have the most significant enhancing effect on the phase transition rate due to its strong salting-out effect.
Chaotropic Anions (Salting-In): Chaotropes are weakly hydrated ions that tend to disrupt water structure and can increase the solubility of polymers. flinders.edu.aumdpi.com
Cation Effects: The effect of cations on the gelation temperature is generally less pronounced than that of anions. researchgate.net
Research indicates that salting-out salts promote the sol-gel transition of HPMC at lower temperatures by influencing the structure of water, which in turn affects interchain hydrogen bonding and the hydrophobic association of the polymer chains. researchgate.net
The table below illustrates the general effect of Hofmeister series ions on HPMC solutions.
| Ion Type | Examples | General Effect on HPMC | Mechanism |
| Kosmotropes ("salting-out") | SO₄²⁻, Cl⁻ | Promote gelation at lower temperatures. researchgate.net | Strongly hydrated ions that organize water, enhancing hydrophobic interactions between polymer chains. researchgate.netflinders.edu.au |
| Chaotropes ("salting-in") | SCN⁻, I⁻ | Inhibit gelation / Increase solubility. flinders.edu.aumdpi.com | Weakly hydrated ions that disrupt water structure, weakening hydrophobic interactions. flinders.edu.aumdpi.com |
pH-Dependent Changes in HPMC Molecular Orientation and Intermolecular Interactions
The pH of an aqueous solution profoundly alters the properties of HPMC by inducing conformational changes in the polymer molecules and modifying the nature of intermolecular interactions. kimachemical.com
At low pH (acidic conditions) , the hydroxyl groups on the HPMC backbone can become protonated. This leads to an increase in intermolecular hydrogen bonding between polymer chains, causing the molecules to aggregate. kimachemical.com This aggregation results in decreased solubility and higher solution viscosity. kimachemical.com Films formed from low-pH solutions tend to be more compact and dense. kimachemical.com
Conversely, at high pH (alkaline conditions) , deprotonation of the functional groups occurs. This introduces negative charges along the polymer chains, leading to electrostatic repulsion. This repulsion reduces aggregation and intermolecular hydrogen bonding, resulting in increased solubility and lower viscosity. kimachemical.com HPMC films prepared at higher pH levels exhibit greater porosity and flexibility. kimachemical.com
These pH-dependent conformational changes are leveraged in various applications. For example, the swelling and drug release from HPMC-based hydrogels can be tailored to specific pH environments. kimachemical.com The stability of emulsions and the texture of gels can also be controlled by adjusting the pH, which alters the molecular orientation of HPMC at interfaces. researchgate.netkimachemical.com
The following table summarizes the pH-dependent behavior of HPMC.
| pH Condition | Molecular State | Effect on Solubility | Effect on Viscosity |
| Low pH (Acidic) | Protonation of hydroxyl groups, increased intermolecular hydrogen bonding, aggregation. kimachemical.com | Decreased kimachemical.com | Increased kimachemical.com |
| Neutral pH | Balanced state. | Moderate | Moderate |
| High pH (Alkaline) | Deprotonation of functional groups, repulsion between chains, reduced aggregation. kimachemical.com | Increased kimachemical.com | Decreased kimachemical.com |
Influence of Surfactants and Co-solvents on Phase Equilibria
Detailed Research Findings
Detailed research specifically investigating the quantitative effects of a wide range of surfactants and co-solvents on the phase equilibria of this compound is limited in publicly accessible literature. However, based on the behavior of structurally similar cellulose ethers, such as hydroxypropyl methylcellulose (HPMC), a number of effects can be anticipated.
Influence of Surfactants:
The interaction between this compound and surfactants is complex and depends on the nature of the surfactant (anionic, cationic, or non-ionic) and its concentration.
Ionic Surfactants: Typically, ionic surfactants like sodium dodecyl sulfate (B86663) (SDS) (anionic) and cetyltrimethylammonium bromide (CTAB) (cationic) are expected to interact with the hydrophobic regions of the cellulose ether. At low concentrations, these surfactants can bind to the polymer, leading to the formation of polymer-surfactant aggregates. This can either increase or decrease the LCST depending on the specific interactions. For instance, the introduction of charged head groups onto the polymer backbone can lead to electrostatic repulsion between polymer chains, which may increase solubility and thus raise the LCST. Conversely, the hydrophobic interaction between the surfactant tail and the polymer can promote aggregation, leading to a decrease in the LCST. Studies on similar cellulose ethers have shown that at concentrations below the critical micelle concentration (CMC) of the surfactant, the cloud point may initially decrease, while at concentrations above the CMC, the formation of micelles that can solubilize the polymer may lead to an increase in the cloud point. mdpi.comresearchgate.net
Non-ionic Surfactants: The effect of non-ionic surfactants on the phase behavior of cellulose ethers is generally less pronounced compared to ionic surfactants. researchgate.net Their interaction is primarily driven by hydrophobic forces. Depending on the hydrophilic-lipophilic balance (HLB) of the surfactant, they may have a modest effect on the LCST.
Influence of Co-solvents:
Co-solvents, such as alcohols and salts, can significantly modify the solvent quality for this compound and thus impact its phase transition temperature.
Alcohols: Short-chain alcohols like ethanol (B145695) can act as co-solvents. At low concentrations, they may enhance the solubility of the polymer by improving the solvent quality, potentially increasing the LCST. However, at higher concentrations, alcohols can disrupt the hydration shell around the polymer chains, promoting polymer-polymer interactions and leading to a decrease in the LCST. nih.govhpmc.com
Salts: The effect of salts on the LCST of cellulose ethers typically follows the Hofmeister series. mdpi.com "Salting-out" salts (kosmotropes), such as NaCl and Na2SO4, tend to decrease the LCST. polimi.itpolimi.itnih.gov These salts enhance the structure of water, which in turn promotes hydrophobic association of the polymer chains at lower temperatures. Conversely, "salting-in" salts (chaotropes), like NaI or NaSCN, tend to increase the LCST by disrupting the water structure and improving the solubility of the polymer. mdpi.com
Data Tables
Due to the scarcity of specific experimental data for this compound in the available literature, the following tables are presented as illustrative examples based on the well-documented behavior of the closely related Hydroxypropyl Methylcellulose (HPMC). These tables demonstrate the expected trends and the type of quantitative data required for a comprehensive understanding.
| Surfactant | Type | Concentration (mM) | Change in Cloud Point (°C) | Reference |
|---|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Anionic | 2 | -5 | researchgate.net |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 10 | +8 | researchgate.net |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 1 | -3 | researchgate.net |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 5 | +6 | researchgate.net |
| Triton X-100 | Non-ionic | 0.5% (w/v) | ~0 | researchgate.net |
| Co-solvent | Type | Concentration | Change in LCST (°C) | Reference |
|---|---|---|---|---|
| Sodium Chloride (NaCl) | Salt (Kosmotrope) | 0.1 M | -10 | polimi.it |
| Sodium Sulfate (Na2SO4) | Salt (Kosmotrope) | 0.1 M | -15 | polimi.it |
| Sodium Iodide (NaI) | Salt (Chaotrope) | 0.1 M | +5 | researchgate.net |
| Ethanol | Alcohol | 10% (v/v) | +2 | nih.gov |
| Ethanol | Alcohol | 40% (v/v) | -8 | nih.gov |
Polymer Blends, Hybrid Materials, and Interfacial Science
HPMC Interactions with Surfactants
The interaction between Hydroxybutyl Methyl Ether Cellulose (B213188) (HPMC), a non-ionic polymer, and various types of surfactants in aqueous solutions is a complex phenomenon governed by factors such as the nature of the surfactant, its concentration, and the surrounding environment. These interactions lead to the formation of polymer-surfactant complexes, which significantly alter the physicochemical properties of the solution, including viscosity, gelation, and surface tension.
The interaction between HPMC and anionic surfactants, such as Sodium Dodecyl Sulfate (B86663) (SDS), is characterized by a cooperative binding process that begins at a specific surfactant concentration known as the Critical Aggregation Concentration (CAC). nih.gov The CAC is typically lower than the Critical Micelle Concentration (CMC) of the surfactant in the absence of the polymer, indicating that the formation of HPMC-surfactant complexes is energetically more favorable than the self-assembly of surfactant molecules into free micelles. nih.gov
The proposed mechanism for this complexation often involves two main steps:
Initial Binding: Surfactant monomers begin to bind to the hydrophobic segments of the HPMC polymer chain. This initial interaction is primarily driven by hydrophobic forces between the surfactant's hydrocarbon tail and the methoxy (B1213986) groups on the cellulose backbone. nih.gov
Aggregate Growth: As the surfactant concentration increases beyond the CAC, more surfactant molecules cooperatively bind to the polymer, forming micelle-like aggregates or clusters along the HPMC chain. nih.govresearchgate.net These bound aggregates can act as physical cross-links between different polymer chains, leading to an increase in solution viscosity. researchgate.net
The electrostatic repulsion between the anionic head groups of the surfactant molecules adsorbed onto the polymer chain causes the polymer to adopt a more extended, polyelectrolyte-like conformation. nih.gov This change in chain alignment further influences the microstructure and rheological properties of the resulting gel or solution. nih.gov Studies using techniques like fluorescence, electrical conductivity, and dynamic light scattering (DLS) have been instrumental in determining the CAC and CMC values for these systems. researchgate.net
Table 1: Interaction Parameters of HPMC with Anionic Surfactants
| Anionic Surfactant | HPMC Concentration | Method | Critical Aggregation Concentration (CAC) | Critical Micelle Concentration (CMC) | Source |
| Sodium Dodecyl Sulfate (SDS) | 0.5% (w/v) | Conductivity | 6 mM | 8 mM | nih.gov |
| Sodium Cholate (CS) | 0.20% (m/m) | Fluorescence, Conductivity | Determined | Determined | researchgate.net |
| Sodium Deoxycholate (DC) | 0.20% (m/m) | Fluorescence, Conductivity | Determined | Determined | researchgate.net |
This table summarizes key concentration thresholds for the interaction between HPMC and various anionic surfactants. The CAC marks the onset of surfactant binding to the polymer, while the CMC indicates the formation of free micelles.
The interaction of HPMC with cationic surfactants, such as Cetyltrimethylammonium Bromide (CTAB) and cationic gemini (B1671429) surfactants, also leads to significant changes in solution properties. researchgate.net Compared to conventional single-chain surfactants like CTAB, gemini surfactants, which possess two hydrophobic tails and two hydrophilic head groups, tend to interact more strongly with HPMC. researchgate.net
The primary binding mechanism is believed to be an ion-dipole interaction between the positively charged head groups of the cationic surfactant and the lone pair of electrons on the oxygen atoms of the hydroxyl and methoxy groups of HPMC. researchgate.net This interaction can disperse the positive charge of the surfactant head groups. researchgate.net Additionally, hydrophobic interactions between the surfactant tails and the polymer backbone contribute to the binding.
At higher surfactant concentrations, the aggregation of bound surfactants leads to the formation of micelles that can create cross-links among different polymer chains. researchgate.net This results in the formation of a transient network structure, causing a substantial increase in the solution's viscosity, which is often more pronounced with gemini surfactants than with their monomeric counterparts. researchgate.net The feasibility of this interaction is confirmed by negative values of the Gibbs free energy of transfer (ΔGt), indicating a spontaneous process. researchgate.net
Non-ionic surfactants, such as those from the Triton X series, interact with HPMC primarily through hydrophobic associations. nih.gov Unlike ionic surfactants, the absence of electrostatic repulsion leads to different effects on the solution's phase behavior. A key phenomenon observed in mixtures of HPMC and non-ionic surfactants is the alteration of the cloud point temperature (CPT) of the solution. nih.gov
The presence of hydrophobically modified cellulose ethers can significantly lower the CPT of a non-ionic surfactant solution. nih.gov This is attributed to a "chain-bridging" effect, where the hydrophobic moieties of the polymer interact with the surfactant micelles, promoting associative phase separation at a lower temperature. nih.gov In contrast, for unmodified cellulose ethers, the mechanism is often described as depletion flocculation. nih.gov These interactions are crucial in formulations where temperature stability is a key factor. The binding of non-ionic surfactants can enhance the solubility of poorly soluble compounds by entrapping them within the micellar core formed along the polymer chain. nih.gov
The structures of HPMC-surfactant aggregates are complex and vary with surfactant type and concentration. These structures are typically investigated using a combination of techniques:
Dynamic Light Scattering (DLS): DLS studies reveal information about the size and distribution of particles in solution. In HPMC-surfactant systems, DLS can distinguish between different species, such as individual polymer chains, polymer-surfactant complexes, and free micelles. researchgate.net For instance, at low anionic surfactant concentrations, a "fast mode" in DLS is often related to surfactant/polymer aggregates, while a "slow mode" is linked to larger interchain complexes. researchgate.netresearchgate.net
Small-Angle X-ray Scattering (SAXS): SAXS provides confirmation of the formation of free micelles at surfactant concentrations above the CMC and can give insight into the shape and size of the aggregates. researchgate.net
Viscometry and Rheology: These techniques measure changes in the flow behavior of the solution. A significant increase in viscosity is often indicative of the formation of a three-dimensional network created by intermolecular bridging of polymer chains by surfactant aggregates. researchgate.netresearchgate.net
Spectroscopy (Fluorescence, NMR): Fluorescence probe spectroscopy is used to determine the CAC and CMC by detecting changes in the micropolarity of the probe's environment as aggregation occurs. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can analyze changes in the chemical shifts of surfactant carbon atoms upon binding to the polymer, providing molecular-level insight into the structure of the complex. researchgate.net
Microscopy (TEM, AFM): Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can provide direct visual evidence of the aggregate morphology and their distribution within the polymer matrix. mdpi.com
These characterization methods show that below the CAC, surfactant monomers bind individually. Between the CAC and CMC, micelle-like clusters form on the polymer chains. nih.gov Above the CMC, free micelles coexist with the saturated polymer-surfactant complexes. researchgate.net
HPMC Interactions with Other Polymeric Systems
Blending HPMC with other polymers, particularly natural polysaccharides, is a common strategy to create materials with enhanced or novel functionalities. These blends often exhibit synergistic effects, where the properties of the mixture are superior to the sum of the individual components.
The interaction of HPMC with other polysaccharides is largely driven by non-covalent interactions, such as hydrogen bonding and the formation of entangled networks.
Chitosan (B1678972): Blends of HPMC and Chitosan, a cationic polysaccharide, can form film-forming hydrosols. nih.gov The interaction between the two polymers can lead to materials with combined properties, such as the antimicrobial and antioxidant activity of chitosan and the film-forming capability of HPMC. nih.govnih.gov
Guar (B607891) Gum: HPMC and Guar Gum blends exhibit significant synergistic effects on viscosity. guargum.co.intamu.edu This synergy allows for achieving high viscosity at lower total polymer concentrations. In pharmaceutical applications, combinations of HPMC and guar gum can modulate drug release profiles, often resulting in sustained release characteristics. nih.govnih.gov Blending HPMC with guar gum can also boost film-forming ability and thermal resistance. guargum.co.in
Xanthan Gum: The combination of HPMC and Xanthan Gum is well-known for its strong synergistic viscosity enhancement. tamu.edugoogle.com Blends of these two gums, even at low concentrations, can produce surprisingly high viscosities, particularly in the presence of salts. google.comresearchgate.net This effect is attributed to intermolecular interactions that lead to the formation of a more robust and continuous network structure. nih.gov In some cases, a 1:1 weight ratio blend can result in a viscosity that is significantly higher than that of either gum alone at the same total concentration. google.com
Pullulan: Blends of HPMC and Pullulan have been studied for their miscibility and physical properties. Research indicates that the blend is miscible when the HPMC content is above 50%. researchgate.net In these miscible compositions, the formation of hydrogen bonds between the two polymers leads to improved thermal and mechanical properties, including increased tensile strength and elongation at break, compared to the individual components. researchgate.net
Table 2: Summary of Synergistic Effects in HPMC-Polysaccharide Blends
| Polysaccharide | Observed Synergistic Effect | Potential Mechanism | Source(s) |
| Guar Gum | Increased viscosity; Enhanced film-forming and thermal resistance; Modified drug release. | Intermolecular entanglement; Hydrogen bonding. | guargum.co.intamu.edunih.gov |
| Xanthan Gum | Significant viscosity increase; Formation of a more compact network structure. | Intermolecular interactions; Formation of cooperative network structures. | tamu.edugoogle.comnih.gov |
| Curdlan | Increased gel strength, storage modulus (G'), and viscosity. | Formation of a more compact, denser gel network; Macromolecular entanglement. | mdpi.comnih.gov |
| Pullulan | Improved thermal and mechanical properties (in miscible blends >50% HPMC). | Intermolecular hydrogen bonding. | researchgate.net |
| Chitosan | Creation of functional hydrosols with combined properties (e.g., antimicrobial). | Hydrogen bonding; Electrostatic interactions. | nih.gov |
This table outlines the enhanced properties observed when HPMC is blended with other polysaccharides, highlighting the benefits of these polymeric combinations.
Compatibility and Phase Behavior of HPMC with Synthetic Polymers (e.g., PVP, Polycarboxylate Superplasticizer, Acrylic Acid Copolymers)
The compatibility and phase behavior of Hydroxypropyl Methylcellulose (B11928114) (HPMC) with various synthetic polymers are critical determinants of the final properties of blended materials. Understanding these interactions is essential for designing multi-component systems with tailored functionalities.
Polyvinylpyrrolidone (B124986) (PVP): Blends of HPMC and PVP have been a subject of interest due to their wide applications. Studies using modulated temperature differential scanning calorimetry (MTDSC) have shown that HPMC/PVP blends can be miscible, exhibiting a single, composition-dependent glass transition temperature (Tg) across all compositions. researchgate.net This miscibility is attributed to the potential for hydrogen bonding between the hydroxyl groups of HPMC and the carbonyl groups of PVP. However, the interaction is complex. While PVP is often used as a binder, at low concentrations, it can paradoxically act as an anti-tack agent for HPMC solutions. nus.edu.sgresearchgate.net This effect is more pronounced with lower molecular weight PVP, which can better intersperse among HPMC chains, reducing HPMC-HPMC interactions without significantly affecting the hydration state of HPMC. nus.edu.sgresearchgate.net The addition of PVP to HPMC hydrogels has been shown to improve adhesiveness, a crucial property for topical applications, without significantly altering hardness or viscosity. nih.govmdpi.com This suggests that at certain concentrations, PVP can enhance specific properties through intermolecular interactions rather than forming a simple miscible blend. nih.gov
Polycarboxylate Superplasticizer (PCE): In cementitious systems, HPMC and PCEs are often used together, but their interaction is competitive. Both polymers can adsorb onto the surface of cement and limestone particles. pw.edu.plresearchgate.net HPMC, with its high molecular weight, can hinder the adsorption of PCE, which can negatively affect the dispersion of cement particles that PCE is designed to achieve. pw.edu.plresearchgate.net This competitive adsorption can lead to a decrease in the fluidity of the paste. pan.pl The compatibility is highly dependent on the dosage of each polymer. Studies on PVA-fiber reinforced concrete have shown that the best performance is achieved with a specific balance, for instance, when PCE is at 0.4% of cement mass and HPMC does not exceed 0.1%. tandfonline.com An increase in HPMC dosage or a decrease in PCE dosage generally reduces the uniformity of fiber dispersion. tandfonline.com Furthermore, HPMC can adsorb PCE, which may delay cement hydration. mdpi.com
Acrylic Acid Copolymers: The interaction between HPMC and acrylic acid (AAc) is influenced by hydrogen bonding and hydrophobic interactions. researchgate.net Studies have shown that increasing the concentration of acrylic acid can drastically reduce the lower critical solution temperature (LCST) of HPMC, indicating significant molecular interaction. researchgate.net When HPMC is crosslinked with acrylic acid, the resulting matrix exhibits a glass transition temperature that varies with the acrylic acid content, which acts as a plasticizer for the HPMC macromolecule. nih.gov The thermal stability of these grafted copolymers is generally higher than that of the individual components, confirming the formation of a new, more stable polymeric network. ptfarm.pl
The table below summarizes the compatibility and phase behavior of HPMC with these synthetic polymers.
| Synthetic Polymer | Compatibility with HPMC | Phase Behavior | Key Interaction Mechanisms |
| Polyvinylpyrrolidone (PVP) | Generally miscible researchgate.net | Single glass transition temperature (Tg) in blends. researchgate.net Can act as an anti-tack agent at low concentrations. nus.edu.sgresearchgate.net | Hydrogen bonding between HPMC hydroxyl groups and PVP carbonyl groups. nus.edu.sg |
| Polycarboxylate Superplasticizer (PCE) | Competitive | Competitive adsorption on mineral surfaces. pw.edu.plresearchgate.net HPMC can hinder PCE adsorption. pw.edu.pl | Electrostatic and steric interactions on particle surfaces. tandfonline.commdpi.com |
| Acrylic Acid (AAc) Copolymers | Interactive/Reactive | Reduction of HPMC's LCST with increasing AAc concentration. researchgate.net Formation of a new polymeric network upon crosslinking. nih.govptfarm.pl | Hydrogen bonding and hydrophobic interactions. researchgate.net Covalent bonding in grafted copolymers. nih.gov |
Functional Enhancements in Multi-Polymer Composites
Blending HPMC with other polymers is a strategic approach to create composites with enhanced functional properties, leveraging synergistic effects between the components. These enhancements are often seen in mechanical strength, thermal stability, and controlled-release capabilities.
The incorporation of synthetic polymers like PVP into HPMC films can significantly improve their mechanical properties. As the concentration of PVP increases in an HPMC/PVP blend, properties such as tensile strength, elongation at break, and Young's modulus have been observed to increase. researchgate.net This improvement is attributed to the formation of intermolecular hydrogen bonds and other secondary forces between the two polymers. researchgate.net Similarly, blending HPMC with gelatin has been shown to increase the ultimate tensile strength of the resulting composite films. researchgate.net The addition of plasticizers can further modify these properties, allowing for the creation of films with tailored strength and flexibility for specific applications, such as in pharmaceutical coatings. cellulosemanufacturer.comglobalresearchonline.net
In the context of hydrogels for topical applications, blending HPMC with PVP enhances bioadhesion without negatively impacting other desirable properties like hardness or viscosity. nih.govmdpi.com This allows for formulations with extended skin-retention times. nih.gov The presence of PVP can also retard the release of active ingredients from HPMC matrices, likely due to intermolecular interactions between the drug and PVP. nih.gov
In construction materials, the combination of HPMC and PCE, despite their competitive interactions, can be optimized to achieve superior performance in concrete. An appropriate balance of these admixtures can lead to high-fluidity concrete with good fiber dispersion, enhanced compressive and tensile strength, and controlled setting times. tandfonline.commdpi.com For instance, the combination of PCE with HPMC and other viscosity-modifying agents can produce concrete with excellent fluidity and high compressive strength without segregation or bleeding. mdpi.com
The table below presents research findings on the functional enhancements of HPMC-based multi-polymer composites.
| Composite System | Functional Enhancement | Research Finding |
| HPMC/PVP Films | Improved Mechanical Properties | Increasing PVP content leads to higher tensile strength, elongation at break, and Young's modulus due to intermolecular hydrogen bonding. researchgate.net |
| HPMC/Gelatin Films | Increased Tensile Strength | The addition of gelatin to HPMC films significantly increased their ultimate tensile strength. researchgate.net |
| HPMC/PVP Hydrogels | Enhanced Bioadhesion | The addition of PVP improves adhesiveness, allowing for extended skin retention for topical drug delivery. nih.govmdpi.com |
| HPMC/PCE in Concrete | Optimized Workability & Strength | A balanced combination (e.g., 0.4% PCE, 0.1% HPMC) improves fiber dispersion and enhances both tensile and compressive strength. tandfonline.com |
HPMC Composites with Inorganic and Nanomaterials
Interfacial Interactions with Mineral Phases (e.g., Hydroxyapatite (B223615), Limestone)
The interaction of HPMC with inorganic mineral phases is fundamental to its application in areas such as bone tissue engineering and construction. HPMC can form strong physical interactions with materials like hydroxyapatite (HAp), the primary mineral component of bone. mdpi.com This interaction is crucial for developing composite scaffolds for bone repair. researchgate.netnih.gov The presence of HPMC can provide additional sites for interaction with HAp particles, aiding in the formation of highly porous and structurally stable scaffolds. researchgate.netresearchgate.net Studies have shown that HPMC crosslinked with other polymers can create scaffolds with improved morphological structures and mechanical responses when combined with HAp. researchgate.net The interaction is primarily non-bonded, affecting the local structure at the interface. mdpi.com
In cement and mortar applications, HPMC interacts with mineral phases like limestone. It is used to improve water retention and adhesion in cement-based products. made-in-china.com However, the addition of HPMC to cement-limestone pastes increases their viscosity and can reduce fluidity. pw.edu.plpan.pl This is due to the thickening effect of HPMC and its adsorption onto the mineral particles. pw.edu.pl This adsorption can also influence the hydration process of the cement, often prolonging the induction period and delaying the exothermic peak of hydration. pw.edu.plpan.pl The interaction is competitive in the presence of other admixtures like polycarboxylate superplasticizers (PCE), where HPMC can compete for adsorption sites on the limestone and cement particles. pw.edu.pl Furthermore, HPMC has been shown to enhance the resistance of sand to erosion when used in conjunction with microbial-induced calcium carbonate precipitation (MICP), a process that uses bacteria to form calcium carbonate (a form of limestone). mdpi.com The HPMC increases the viscosity of the treatment solution, leading to a higher concentration of calcium carbonate on the surface layer. mdpi.com
Nanoparticle Incorporation and Stabilization (e.g., Silver Nanoparticles)
HPMC is an effective agent for the synthesis, stabilization, and incorporation of nanoparticles into various matrices. Its soluble nature and the presence of functional groups make it a suitable reducing and stabilizing (or capping) agent. mdpi.comnih.gov HPMC has been extensively used to stabilize silver nanoparticles (AgNPs), which are known for their antimicrobial properties. nih.govnih.gov The polymer network of HPMC can sterically stabilize the nanoparticles, preventing their aggregation. nih.gov
To achieve better dispersion and stabilization of AgNPs within an HPMC matrix, polyvinylpyrrolidone (PVP) is often used as a co-stabilizer. nih.gov PVP can control the reduction rate of silver ions and the aggregation process of silver atoms, leading to a more uniform distribution of nanoparticles within the HPMC matrix. nih.gov This combination results in stable nanocomposite films with enhanced mechanical and antimicrobial properties. researchgate.net The stabilization mechanism in HPMC/PVP-AgNPs complexes is attributed to the "catching" effect of PVP, influenced by local polar moments affecting the nanoparticle surface. nih.gov
HPMC's ability to form a protective layer around nanoparticles makes it a versatile stabilizer for various types of nanoparticles, including metal oxides and carbon-based materials, improving their long-term stability in dispersions. cellulosemanufacturer.com The incorporation of nanoparticles like chitosan/tripolyphosphate into HPMC films has been shown to improve their mechanical and barrier properties by filling pores in the HPMC matrix. researchgate.net
Structural and Functional Characterization of Hybrid Materials
A variety of analytical techniques are employed to characterize the structural and functional properties of HPMC-based hybrid materials.
Structural Characterization:
Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups and confirm the interactions between HPMC and the incorporated materials, such as the formation of hydrogen bonds or the presence of specific chemical linkages in grafted copolymers. ptfarm.plmdpi.comnih.gov
X-ray Diffraction (XRD) provides information on the crystalline structure of the materials. It can confirm the formation of nanoparticles like AgNPs and assess the crystallinity of polymer blends and composites. researchgate.netnih.gov For instance, XRD analysis of HPMC/HAp scaffolds confirms the presence of the inorganic component. nih.gov
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and distribution of nanoparticles within the HPMC matrix and to study the surface topography and porous structure of composite scaffolds. mdpi.comnih.gov
Dynamic Light Scattering (DLS) is employed to determine the hydrodynamic size distribution of nanoparticles in a solution, providing insights into their stability. nih.gov
Functional Characterization:
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions (like glass transition temperature, Tg) of the hybrid materials. nih.govptfarm.plresearchgate.net TGA can show that the thermal stability of HPMC composites is often enhanced compared to the pure polymer. nih.govptfarm.pl DSC is crucial for assessing the miscibility of polymer blends by detecting single or multiple Tgs. researchgate.netmdpi.com
Mechanical Testing instruments are used to measure properties like tensile strength, elongation at break, and Young's modulus, quantifying the functional improvements in mechanical performance resulting from the incorporation of other polymers or nanoparticles. researchgate.netresearchgate.netglobalresearchonline.net
Rheological Analysis characterizes the flow behavior and viscoelastic properties of HPMC solutions and pastes, which is particularly important for applications in construction and topical formulations. pw.edu.plpan.plnih.gov
The table below summarizes the characterization techniques and their applications in analyzing HPMC hybrid materials.
| Characterization Technique | Property Analyzed | Example Application in HPMC Composites |
| FTIR | Chemical bonds, functional groups | Confirming interactions between HPMC, PVP, and AgNPs. nih.gov |
| XRD | Crystalline structure | Confirming the formation of AgNPs and analyzing the crystal structure of HPMC/PVP blends. researchgate.netnih.gov |
| SEM/TEM | Morphology, particle size/distribution | Visualizing the dispersion of AgNPs in an HPMC matrix. nih.gov |
| TGA/DSC | Thermal stability, phase transitions | Determining the increased thermal stability of HPMC-grafted copolymers and the miscibility of HPMC/PVP blends. researchgate.netnih.gov |
| Mechanical Analysis | Tensile strength, elasticity | Quantifying the improved strength of HPMC films blended with PVP or gelatin. researchgate.netresearchgate.net |
| Rheology | Viscosity, flow behavior | Evaluating the effect of HPMC on the workability of cement-limestone pastes. pw.edu.plpan.pl |
Polymer Degradation Mechanisms and Stability Analysis
Investigation of Thermal Degradation Pathways
Thermal degradation involves the breakdown of the polymer structure due to heat. For HPMC, this process is influenced by factors such as molecular weight, degree of substitution, and the surrounding atmosphere. kimachemical.comkimachemical.com Generally, HPMC shows good thermal stability, with significant decomposition typically starting in the range of 200°C to 300°C. kimachemical.com However, in the presence of oxygen, oxidation-induced degradation can begin at lower temperatures, around 150°C. nih.gov The process can be categorized into distinct stages based on temperature.
| Temperature Stage | Temperature Range | Key Degradation Events and Observations | Primary Products |
|---|---|---|---|
| Low-Temperature Stage | ~100°C - 200°C | Evaporation of bound water, glass transition, and some initial decomposition of hydroxypropyl and methoxy (B1213986) functional groups. ihpmc.comkimachemical.com Physical property changes like decreased viscosity occur. ihpmc.com Minimal changes to the main chemical structure. ihpmc.com | Water, Methanol, Propionaldehyde ihpmc.com |
| Medium-Temperature Stage | ~200°C - 300°C | Significant acceleration of decomposition. ihpmc.com Main mechanism is the breakage of ether bonds in the polymer backbone (chain scission) and dehydration of the sugar ring structure. ihpmc.comeucalyptus.com.br Material may turn yellow. ihpmc.com | Water, Carbon monoxide, Carbon dioxide, Formaldehyde, Acetaldehyde, Acrolein ihpmc.com |
| High-Temperature Stage | >300°C | Violent degradation and complete destruction of the material structure. ihpmc.com Further main chain breakage and volatilization of small molecules, leading to carbonization and coking. ihpmc.com | Ethylene, Propylene (B89431), Methane, Carbonaceous residues (coke) ihpmc.com |
The mechanism begins with water molecules attacking the ether linkages in the polymer backbone, which are more accessible due to the hydrophilic hydroxypropyl and methyl substitutions. kimacellulose.com This reaction breaks the chain, producing smaller, lower-molecular-weight products such as oligosaccharides and eventually monosaccharides. kimacellulose.com The rate of this hydrolytic degradation is significantly influenced by environmental conditions. The kinetics are accelerated by increased temperature and higher concentrations of hydrogen ions (H+), meaning the degradation is faster in acidic environments. sleochem.com For HPMC, the activation energy for degradation associated with the scission of weak bonds in the polymer chain has been found to be approximately 105 kJ mol-1 under an inert atmosphere. eucalyptus.com.br
In the presence of oxygen, particularly at elevated temperatures, HPMC undergoes oxidative degradation. ihpmc.com This process significantly alters the degradation pathway compared to what is observed in an inert atmosphere like nitrogen. nih.gov The presence of oxygen facilitates oxidation reactions that lead to the formation of more gaseous products and carbon residues. kimachemical.com
The degradation process in air can start at temperatures as low as 150°C. nih.gov The mechanism involves the formation of hydroperoxides, which are unstable and decompose to create radicals that propagate the degradation chain reaction. This leads to the formation of various oxidized products. At high temperatures (above 300°C), the oxidation reaction generates carbon dioxide (CO₂) and carbon monoxide (CO), while also forming carbonaceous residues. ihpmc.com The diffusion of oxygen into the polymer material has been identified as a rate-determining step in this process. nih.gov
The thermal decomposition of HPMC yields a complex mixture of volatile products. The specific products formed depend on the temperature and atmosphere. Research has identified three main groups of pyrolysis products from HPMC. nih.govresearchgate.net
Pyrans: Compounds like levoglucosan (B13493) are formed from the depolymerization of the cellulose (B213188) backbone.
Furans: Products such as 5-hydroxyfurfural and furfural (B47365) result from the dehydration and rearrangement of the glucose units.
Linear Small Molecules: A wide array of low molecular weight compounds are released.
A detailed list of identified decomposition products is compiled in the table below.
| Product Category | Specific Compounds Identified | Source Reference |
|---|---|---|
| Small Volatile Compounds | Water (H₂O), Carbon dioxide (CO₂), Carbon monoxide (CO) | kimachemical.comnih.govihpmc.comeucalyptus.com.brresearchgate.net |
| Formaldehyde, Acetaldehyde, Acrolein | ihpmc.com | |
| Methanol, Propionaldehyde | ihpmc.com | |
| Glycolaldehyde, Acetic acid | nih.govresearchgate.net | |
| Unsaturated Hydrocarbons | Ethylene, Propylene, Methane | ihpmc.comeucalyptus.com.br |
| Pyran Derivatives | Levoglucosan | nih.govresearchgate.net |
| Furan Derivatives | 5-hydroxyfurfural, Furfural | nih.govresearchgate.net |
| Other | Alcohol, Ether | eucalyptus.com.br |
| Solid Residue | Carbonaceous residues (Coke) | ihpmc.com |
For certain modified grades, such as hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) (HPMCP), specific degradation products related to the substituent groups have been identified, including phthalic acid and phthalic anhydride (B1165640), which are released at elevated temperatures during processing. nih.govresearchgate.net
Environmental Factors Influencing HPMC Stability
The stability of Cellulose, hydroxybutyl methyl ether is not solely dependent on temperature but is also significantly affected by environmental factors such as humidity and pH.
| Factor | Effect on Polymer Integrity and Stability | Source Reference |
|---|---|---|
| Temperature | Elevated temperatures accelerate the rate of all degradation reactions (hydrolytic, oxidative, thermal), leading to a faster decrease in molecular weight, viscosity, and mechanical properties. It can also promote moisture absorption. | kimachemical.comhpmcsupplier.comihpmc.com |
| Humidity | HPMC is hygroscopic and absorbs moisture from the environment. mdpi.com Increased humidity facilitates hydrolytic degradation, leading to chain scission. High moisture content can compromise the physical and chemical integrity of the polymer. | kimachemical.comhpmcsupplier.comresearchgate.net |
| pH | The polymer is most stable in the neutral pH range (approx. 6-8). sleochem.com Extreme pH conditions (acidic or alkaline) accelerate hydrolytic degradation. Low pH (acidic) especially promotes hydrolysis, while strong alkali can also cause degradation over time. | kimachemical.comsleochem.comcellulosemanufacturer.com |
Temperature and humidity are interconnected factors that influence HPMC's stability. Elevated temperatures accelerate chemical degradation reactions, leading to the breakdown of polymer molecules. hpmcsupplier.com This results in a decrease in molecular weight and viscosity. kimachemical.com High temperatures can also induce physical changes, such as softening, which can compromise the structural integrity of materials made from HPMC. hpmcsupplier.com
Humidity plays a crucial role due to the hygroscopic nature of HPMC. The polymer readily absorbs moisture from the air, and this absorbed water can act as a reactant, promoting hydrolytic degradation. kimachemical.commdpi.com Studies have shown that the stability of HPMC films decreases with increasing relative humidity (RH), as higher moisture levels lead to greater degradation. hpmcsupplier.com The combination of high temperature and high humidity is particularly detrimental, as the elevated temperature exacerbates the hydrolytic effects of the moisture. hpmcsupplier.com Research has demonstrated a linear relationship between the degradation rate constant of a substance mixed with HPMC and the relative air humidity, indicating that humidity directly accelerates degradation kinetics. researchgate.net
The pH of an aqueous solution is a critical factor governing the stability of HPMC. The polymer exhibits its greatest stability in a pH range of approximately 6 to 8. sleochem.com Outside of this range, particularly under strongly acidic or alkaline conditions, degradation is accelerated. kimachemical.comsleochem.com
In acidic environments (low pH), HPMC undergoes acid-catalyzed hydrolysis. sleochem.comcellulosemanufacturer.com The low pH increases the concentration of hydronium ions, which catalyze the cleavage of the glycosidic bonds in the polymer backbone, leading to a reduction in molecular weight and a loss of mechanical integrity. cellulosemanufacturer.com At very low pH values, HPMC also tends to be less soluble. kimachemical.com
In alkaline environments (high pH), HPMC is generally more stable than in acidic conditions but can still undergo degradation, especially over long periods or in the presence of oxidizing agents. sleochem.com The deprotonation of hydroxyl groups at high pH leads to repulsion between the polymer chains, which can affect properties like viscosity but can also make the polymer susceptible to catalytic oxidation. sleochem.comkimachemical.com Significant degradation can occur when the pH is outside the range of 2 to 11. sleochem.com
Enzymatic Biodegradation and Biocatalysis Studies
The biodegradation of HBMC, a modified cellulose ether, is a complex process primarily driven by enzymatic action. While the introduction of hydroxybutyl and methyl groups enhances water solubility and other physical properties, it also affects its susceptibility to microbial degradation, which is generally a slow process. kimacellulose.com The enzymatic breakdown of the cellulose backbone is a key step in its biodegradation.
Endoglucanases are enzymes that cleave the internal β-1,4-glycosidic bonds of the cellulose chain. researchgate.net Their effectiveness in degrading substituted cellulose ethers like HBMC is highly dependent on the specific enzyme and the structure of its active site. nih.govnih.gov Different endoglucanases exhibit varying capabilities for degrading HBMC. nih.govacs.org
Studies on various glycoside hydrolase (GH) families reveal that enzymes have distinct substrate specificities. For instance, endoglucanases from the GH5_4 subfamily are noted for their broad-selectivity, capable of hydrolyzing cellulose, xyloglucan, and mixed-linkage glucans. nih.gov The efficiency and cleavage patterns of these enzymes are determined by the specific arrangement of key amino acid residues, particularly aromatic ones, within their active sites. nih.govnih.gov The presence of substituents on the cellulose backbone can create steric hindrance, preventing the enzyme from effectively binding to the catalytic site on the anhydroglucose (B10753087) unit. researchgate.net Research on endoglucanases from the fungus Trichoderma reesei has been instrumental in understanding their selectivity, which is crucial for interpreting the results of enzymatic hydrolysis. researchgate.net
The distribution of hydroxybutyl and methyl substituents along the cellulose polymer backbone is a critical factor influencing its properties and, notably, its susceptibility to enzymatic attack. nih.govnih.govacs.org The pattern of substitution—meaning how the substituent groups are dispersed along the chain—can vary between different batches of the polymer, which in turn affects its degradation profile. nih.govresearchgate.net
Research has demonstrated a direct correlation between the density and location of these substituents and the polymer's resistance to enzymatic degradation. nih.govacs.org Regions of the polymer chain that are highly substituted are more resistant to cleavage by endoglucanases. nih.govacs.org This is because the bulky substituent groups sterically hinder the enzyme's access to the glycosidic bonds. researchgate.net
An experimental approach using endoglucanases to degrade different batches of Hydroxypropyl Methylcellulose (HPMC), a closely related polymer, showed that batches with a lower cloud point (a measure of solubility with temperature) contained a higher number of non-degradable, highly substituted regions. nih.govacs.org Conversely, an increased number of regions with low substitution could be correlated with a lower polymer cloud point in other cellulose derivatives. nih.gov This use of enzymatic degradation has proven to be a valuable analytical tool for studying the fine details of substituent distribution in cellulose ethers. nih.govresearchgate.net
Table 2: Relationship Between Substituent Pattern and Enzymatic Degradation
| Feature | Observation | Implication for Degradation | Source |
|---|---|---|---|
| Substituent Distribution | Varies between polymer batches. | Directly influences enzymatic susceptibility. | nih.govacs.orgresearchgate.net |
| Highly Substituted Regions | More prevalent in some batches. | These regions are non-degradable or resistant to enzymatic cleavage. | nih.govacs.org |
| Lowly Substituted Regions | More accessible to enzymes. | These regions are preferentially cleaved by endoglucanases. | nih.gov |
| Steric Hindrance | Substituents block the enzyme's active site. | Prevents the enzyme from binding to and cleaving the polymer backbone. | researchgate.net |
Theoretical Modeling, Simulation, and Predictive Frameworks
Computational Approaches for HPMC Chain Conformation
Computational chemistry offers powerful methods to investigate the structure and dynamics of HPMC at a molecular level. These approaches range from high-resolution atomistic models to more simplified coarse-grained representations, each suited to different length and time scales.
Coarse-grained molecular dynamics (CGMD) is a computational technique that simplifies the representation of a molecule to study large-scale phenomena over extended time periods, which would be computationally prohibitive with all-atom models. nih.govyoutube.comarxiv.org In this approach, groups of atoms are clustered into single interaction sites or "beads". nih.govyoutube.com This reduction in the degrees of freedom allows for the simulation of processes like polymer chain aggregation, fibril formation, and network self-assembly. nih.gov
While coarse-grained models excel at capturing large-scale behavior, atomistic simulations provide high-fidelity information about local, short-range interactions. nih.gov These simulations model every atom in the system, offering detailed insights into bond rotations, hydrogen bonding, and the influence of solvent molecules on the polymer's conformation. A significant challenge of atomistic simulations is their high computational cost, which limits them to smaller systems and shorter timescales. nih.gov
In the context of HPMC, atomistic simulations are crucial for understanding the molecular driving forces behind its behavior. For instance, simulations on the closely related methylcellulose (B11928114) (MC) have revealed that polymer chains can adopt twisted conformations. nih.gov This twisting is more pronounced at higher temperatures and is believed to be a mechanism to shield hydrophobic methyl groups from the surrounding water. nih.gov Such simulations can also clarify the non-monotonic effect of the degree of substitution on the interaction between the polymer and water molecules. nih.gov By providing a detailed view of the conformational space around the polymer backbone, these models help explain how local structural changes translate into macroscopic properties. researchgate.net
Statistical mechanics provides the theoretical foundation for bridging the gap between molecular interactions and macroscopic thermodynamic properties. It treats the self-assembly and gelation of HPMC as phase transitions, which can be described by mathematical models. These models aim to predict the conditions under which a solution of randomly coiled HPMC chains (a 'sol') will transition into an ordered, interconnected network (a 'gel').
The gelation process is understood to be driven by a combination of hydrophobic association and hydrogen bonding. As temperature increases, the hydrophobic ether substituents on the HPMC backbone become less soluble, promoting polymer-polymer interactions over polymer-water interactions. Statistical mechanical models can be formulated to describe the thermodynamics of this process, including the critical changes in enthalpy and entropy that drive the sol-gel transition. researchgate.net Numerical models have been developed and modified to accurately describe the thermally induced gelation and degelation of HPMC systems by fitting them to experimental data from techniques like Differential Scanning Calorimetry (DSC). researchgate.net These frameworks help in predicting the degree of gelation as a function of temperature and concentration. researchgate.net
Mathematical Modeling of HPMC Macroscopic Behavior
Mathematical models are essential for quantifying and predicting the bulk properties of HPMC systems, such as their flow behavior and phase transition points. These models are typically empirical or semi-empirical, developed by fitting equations to experimental data.
HPMC solutions are viscoelastic, meaning they exhibit both viscous (fluid-like) and elastic (solid-like) properties. hpmcsupplier.compan.pl Their rheological behavior is complex and depends on factors like shear rate, concentration, molecular weight, and temperature. hpmcsupplier.comcelluloseether.com Aqueous solutions of HPMC are typically pseudoplastic, or shear-thinning, where the apparent viscosity decreases as the shear rate increases. hpmcsupplier.comcelluloseether.com
To describe this non-Newtonian behavior, rheological models are employed. One of the most common is the Ostwald-De Waele or Power Law model. hpmcsupplier.comresearchgate.net This model is particularly useful for characterizing the shear-thinning nature of HPMC solutions. At higher concentrations, HPMC solutions can also exhibit thixotropy, a time-dependent decrease in viscosity under shear, which can be modeled to understand the breakdown and recovery of the polymer's internal structure. hpmcsupplier.comcelluloseether.comresearchgate.net Rheological models are critical for predicting how HPMC will behave during processing and in final applications. celluloseether.com
Table 1: Representative Rheological Parameters for Methylcellulose (MC) Solutions Using the Power Law Model. This table illustrates how the flow behavior index (n), a parameter from the Power Law model, changes with polymer concentration. An 'n' value of 1 indicates Newtonian flow, while values less than 1 indicate pseudoplastic (shear-thinning) behavior.
| Concentration (% w/w) | Flow Behavior Index (n) | Observed Behavior |
| 0.1 - 1.0 | 1.0 | Newtonian |
| 2.0 - 5.0 | < 1.0 | Pseudoplastic |
| Data derived from findings for methylcellulose, a closely related polymer, as described in research literature. researchgate.net |
Aqueous solutions of HPMC undergo a phase transition upon heating, separating into a polymer-rich phase and a polymer-depleted phase. ucc.ie This phenomenon leads to a visible cloudiness at a specific temperature known as the cloud point, which is related to the lower critical solution temperature (LCST). ucc.ie The thermal gelation temperature (TGT) is the point at which the solution forms a continuous gel network. ucc.ie
Predictive models for these phase transitions are vital for formulation science. These models are typically developed based on data from turbidimetry (to measure cloud point) and Differential Scanning Calorimetry (DSC) or rheometry (to measure gelation). researchgate.netresearchgate.netresearchgate.net The models aim to predict the cloud point and TGT as a function of HPMC concentration, molecular weight, degree of substitution, and the presence of additives like salts, surfactants, or active pharmaceutical ingredients. ucc.ienih.gov
For example, the effect of salts on gelation often follows the Hofmeister series, where "salting-out" ions promote gelation at lower temperatures by competing for water molecules, thereby enhancing hydrophobic interactions between polymer chains. researchgate.netnih.gov Mathematical models can quantify these effects, allowing formulators to predict how changes in the composition will affect the temperature-dependent behavior of the HPMC solution. researchgate.netnih.gov
Table 2: Qualitative Effect of Hofmeister Series Salt Additives on the Thermal Gelation Temperature (TGT) of HPMC. This table demonstrates the predictive trend of how different ions can influence the phase transition of HPMC in aqueous solutions.
| Additive (Ion) | Effect on TGT | Mechanism |
| SO₄²⁻ | Decreases | Strong "salting-out" effect |
| Cl⁻ | Decreases | Moderate "salting-out" effect |
| I⁻ | Increases | "Salting-in" effect |
| Data derived from qualitative trends described in research literature. researchgate.net |
Transport Phenomena and Release Kinetics Modeling
The modeling of transport phenomena in HPMC matrices is frequently based on Fick's second law of diffusion. nih.govutm.my However, simple Fickian models are often insufficient to fully capture the complex behaviors of these systems. Advanced models have been developed to incorporate additional, critical factors. These include considerations for both radial and axial diffusion, especially in cylindrical matrices, and accounting for concentration-dependent drug diffusivities. nih.govproquest.com
A key feature of HPMC systems is the significant swelling that occurs upon contact with water, leading to the formation of a gel layer. researchgate.net This swelling dramatically alters the polymer and drug concentrations, increases the system's dimensions, and enhances macromolecular mobility. proquest.com Consequently, the diffusion coefficients of both water and any entrapped substance are strongly dependent on the matrix swelling ratio. nih.gov Some models explicitly account for this by coupling diffusion and deformation, using techniques like the Finite Element Method (FEM) to simulate how the physical expansion of the matrix impacts water transport. utm.my Research has shown that as HPMC tablets swell, the rate of water diffusion can significantly decrease. utm.my
The hydrating HPMC matrix can be characterized by distinct, moving fronts: a swelling front, a diffusion front, and an erosion front. nih.gov The diffusion front, for instance, has been found to be visible in systems with higher drug loading (e.g., more than 30%), highlighting the importance of formulation characteristics in transport phenomena. nih.gov
Table 1: Factors Incorporated into Diffusion and Swelling Models for HPMC Matrices
| Model Complexity | Factors Considered | Description | Relevant Findings |
| Basic | Fickian Diffusion | Describes the movement of a substance down a concentration gradient. | Forms the fundamental basis for most transport models in HPMC. nih.govutm.my |
| Intermediate | + Radial & Axial Transport | Accounts for diffusion in multiple dimensions, relevant for geometries like cylindrical tablets. | Polymer concentration profiles and gel layer thickness can develop equally in both radial and axial directions. proquest.com |
| + Concentration-Dependent Diffusivity | Recognizes that the diffusion coefficient is not constant and changes with local solute concentration. | The diffusivities of water and drugs are strongly dependent on the matrix swelling ratio. nih.gov | |
| Advanced | + Coupled Diffusion & Deformation | Utilizes methods like FEM to model the interplay between water ingress and the physical swelling of the matrix. | Tablet expansion due to swelling causes a reduction in water diffusivity. utm.my |
| + Moving Fronts (Swelling, Diffusion, Erosion) | Tracks the movement of different boundaries within the hydrating matrix over time. | The visibility and movement of the diffusion front are dependent on drug loading and solubility. nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
In many HPMC-based systems, the transport of substances does not strictly follow Fickian diffusion. Instead, it exhibits "anomalous" or non-Fickian behavior. taylorandfrancis.com This type of transport arises when the rate of solvent diffusion and the rate of polymeric chain relaxation (related to swelling) are of a similar magnitude. taylorandfrancis.com Anomalous transport is therefore understood as a mechanism that combines both diffusion-controlled and swelling-controlled processes. taylorandfrancis.comwisdomlib.org
To characterize the release mechanism, the Korsmeyer-Peppas model is widely used. This model analyzes the initial fraction of release over time and calculates a "release exponent," denoted as n. nih.gov The value of n provides a quantitative measure of the dominant transport mechanism.
A value of n ≈ 0.43-0.5 (for cylindrical or spherical geometries, respectively) indicates that the release is predominantly governed by Fickian diffusion . In this case, the rate of solvent diffusion is significantly faster than the polymer relaxation process. taylorandfrancis.comnih.gov
When 0.43 < n < 0.85 , the mechanism is classified as anomalous (non-Fickian) transport , where both diffusion and swelling contribute to the release. nih.gov
A value of n ≥ 0.85 points to Case-II transport , which is a swelling-controlled or erosion-controlled process, often attributed to the expansion of the polymer. taylorandfrancis.comnih.gov
The transition between these transport regimes can be influenced by the properties of the polymer matrix and the surrounding environment. For instance, in some systems, a transition from Fickian to non-Fickian transport is observed as the polymer network is altered by phenomena like wormholing, which creates preferential flow paths and enhances heterogeneity. researchgate.net
Table 2: Classification of Transport Mechanisms by Release Exponent (n)
| Value of Release Exponent (n) | Transport Mechanism | Description |
| ≈ 0.43 - 0.5 | Fickian Diffusion | Diffusion is the rate-limiting process; solvent transport is much faster than polymer chain relaxation. taylorandfrancis.comnih.gov |
| 0.43 < n < 0.85 | Anomalous (Non-Fickian) Transport | A combination of diffusion and swelling/erosion-controlled release; diffusion and polymer relaxation rates are comparable. taylorandfrancis.comnih.gov |
| ≥ 0.85 | Case-II Transport | Swelling/erosion is the dominant mechanism, governed by polymer relaxation and expansion. taylorandfrancis.comnih.gov |
| > 1 | Super Case-II Transport | A specialized form of swelling-controlled release. taylorandfrancis.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
In Silico Design and Optimization of HPMC-Based Materials
In silico methodologies, which involve computer-based modeling and simulation, are increasingly valuable for the design and optimization of HPMC-based materials. utm.my These predictive computational tools allow for a thorough investigation of the complex physical phenomena that govern material behavior, potentially reducing the reliance on extensive and time-consuming laboratory experiments. nih.govutm.my
One powerful approach is the use of the Finite Element Method (FEM) in conjunction with hygroscopic swelling material models. utm.my This technique can be used to create detailed simulations of the coupled diffusion-deformation processes that occur when an HPMC matrix hydrates and swells. utm.my By solving the initial-boundary value problems, these models can evaluate and visualize key parameters like water concentration profiles and the physical displacement and expansion of the matrix over time. utm.my The novelty of some models includes the use of a deformable mesh to accurately represent the change in diffusion length as the material swells. utm.my
The practical benefit of such validated models is the ability to predict how changes in formulation or geometry will impact performance. nih.gov For example, simulations can be used to:
Investigate the effect of incorporating additives, such as nanoparticles or plasticizers, on the mechanical and barrier properties of HPMC films. nih.govresearchgate.netnih.gov
Optimize the shape and dimensions of an HPMC matrix to achieve a specific, desired release profile for an active ingredient. nih.gov
Understand how the microstructure of a composite material influences its macroscopic properties, such as surface energy, friction, and wear resistance. researchgate.net
By providing a deeper understanding of the underlying mechanisms, in silico design facilitates a more rational and efficient development process for new HPMC-based materials tailored for specific applications. utm.my
Table 3: Overview of In Silico Modeling for HPMC Material Design
| Modeling Technique | Key Inputs | Predicted Outputs/Parameters | Application in Design & Optimization |
| Finite Element Method (FEM) | Material properties (e.g., diffusivity, elasticity), tablet geometry, boundary conditions (e.g., water exposure). utm.my | Water concentration profiles, stress/strain distribution, matrix displacement (swelling), release kinetics. utm.my | Optimizing tablet structure (e.g., single vs. multi-layer) to control swelling and release. utm.my |
| Mechanistic Models | Polymer viscosity, drug loading, system dimensions, dissolution parameters. nih.gov | Drug release profiles, movement of swelling/erosion fronts, concentration gradients. nih.govproquest.com | Identifying the required shape and dimensions to achieve a target release profile. nih.gov |
| Molecular/Composite Modeling | Additive type and concentration (e.g., nanoparticles, stearic acid), polymer chain characteristics. nih.govnih.govresearchgate.net | Mechanical properties (tensile strength), surface properties (hydrophobicity, friction), barrier properties (permeability). nih.govresearchgate.net | Predicting the effect of fillers and coatings on film performance and durability. researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Environmental Research and Sustainable Material Development
Biodegradation Pathways and Environmental Fate Studies
Hydroxypropyl methylcellulose (B11928114) (HPMC), a semi-synthetic polymer derived from natural cellulose (B213188), is recognized as biodegradable. hpmcmanufacturer.comihpmc.com Its environmental degradation is primarily driven by the cellulose backbone, which microorganisms can recognize as a food source. hpmcmanufacturer.com The biodegradation process in natural environments, such as soil or aqueous systems, typically occurs in two main stages: hydrolysis and microbial degradation. kimacellulose.com
Initially, the polymer chains may undergo hydrolysis, which can be accelerated by acidic or alkaline pH conditions. kimacellulose.comkimachemical.com Following this, microorganisms like bacteria and fungi produce enzymes, specifically cellulases, that hydrolyze the glycosidic bonds in the HPMC structure. hpmcmanufacturer.com This enzymatic action breaks down the polymer into smaller, simpler fragments like glucose and other organic molecules. hpmcmanufacturer.com These smaller fragments are then further metabolized by microorganisms, which can ultimately lead to complete mineralization into substances like water, carbon dioxide, and methane. hpmcmanufacturer.comkimacellulose.com
The rate and extent of HPMC biodegradation are not uniform and are influenced by a combination of its intrinsic properties and external environmental factors. hpmcmanufacturer.com Key factors include the polymer's molecular weight and degree of substitution, as well as environmental conditions like temperature, pH, moisture, and microbial activity. hpmcmanufacturer.comkimacellulose.com
| Atmosphere | Condition Dependent | In an oxygen-rich environment, HPMC is prone to oxidation, generating more gaseous products. kimachemical.com In an inert atmosphere, the degradation is mainly through pyrolysis. kimachemical.com | kimachemical.com |
Regarding its ecotoxicity, HPMC is generally considered to have a low environmental impact. It is recognized as non-toxic and is not expected to cause harm to ecosystems. ihpmc.comnih.govresearchgate.net Studies have shown it to be practically nontoxic when administered through various routes in animal testing, and it is largely unmetabolized, passing through the digestive tract unchanged. researchgate.netmdpi.comcosmeticsinfo.org This low toxicity profile suggests a minimal risk to environmental organisms. mdpi.com
Development of Eco-Friendly HPMC-Based Materials
HPMC is a foundational material for developing biodegradable films and composites, valued for its environmental appeal, transparency, and flexibility. nih.govacs.org However, pure HPMC films can have limitations, such as high water vapor permeability and lower mechanical strength compared to petroleum-based plastics. innovationnewsnetwork.com Research has focused on creating HPMC-based composites to enhance these properties.
A significant area of research involves reinforcing the HPMC matrix with nano-scale materials. The incorporation of microcrystalline cellulose (MCC) nanoparticles has been shown to significantly improve the mechanical and barrier properties of HPMC films. nih.govacs.orgresearchgate.net In one study, adding MCC nanoparticles resulted in up to a 53% increase in tensile strength and a reduction in moisture permeability of up to 40%. nih.govacs.org When the MCC nanoparticles were lipid-coated, the moisture permeability was reduced by as much as 50%. nih.govacs.org
Another innovative approach involved using bacterial cellulose scraps to create a nanocrystal suspension that was then mixed with HPMC. innovationnewsnetwork.com The resulting composite film was stronger and less permeable than films made from HPMC alone, demonstrating a method to create enhanced bioplastics while reusing industrial waste. innovationnewsnetwork.com Blending HPMC with other biopolymers like gelatin has also been explored, with results showing that the addition of HPMC can increase the thermal stability of the composite film. mdpi.com
Research Findings on HPMC Composite Films
| Reinforcing Agent | HPMC Composite | Improvement Observed | Source |
|---|---|---|---|
| Microcrystalline Cellulose (MCC) | HPMC/MCC | Up to 53% increase in tensile strength; up to 40% reduction in moisture permeability. | nih.govacs.org |
| Lipid-Coated MCC (LC-MCC) | HPMC/LC-MCC | Up to 48% increase in tensile strength; up to 50% reduction in moisture permeability. | nih.govacs.org |
| Bacterial Cellulose Nanocrystals | HPMC/Bacterial Cellulose | Enhanced mechanical strength and reduced permeability compared to HPMC-only film. | innovationnewsnetwork.com |
HPMC is utilized in the development of eco-friendly adsorbent materials for environmental remediation, particularly for the removal of pollutants from wastewater. researchgate.net Due to its biocompatible and biodegradable nature, HPMC serves as an excellent component in composite adsorbents designed to capture contaminants like heavy metals and organic dyes. nih.govmdpi.comresearchgate.net
Research has demonstrated the effectiveness of HPMC-based composites in water treatment. For instance, a nanocomposite made from hydroxyapatite (B223615) (HAp) and HPMC was developed to remove the cationic dye methylene (B1212753) blue (MB) from aqueous solutions. nih.govmdpi.com This composite, which leverages the compatibility and non-toxicity of both HAp and HPMC, showed a high adsorption capacity. nih.govmdpi.com The adsorption process was rapid, reaching equilibrium in about 20 minutes, and followed the Langmuir isotherm model, indicating that the dye molecules formed a monolayer on the adsorbent's surface. mdpi.com
The mechanism for pollutant removal by cellulose-based hydrogels often involves electrostatic attraction between the functional groups on the polymer and the charged pollutant ions. nih.gov Complexation and microprecipitation have also been suggested as potential mechanisms. nih.gov
Performance of HPMC-Based Adsorbents
| Adsorbent Composite | Target Pollutant | Maximum Adsorption Capacity (Qmax) | Key Findings | Source |
|---|---|---|---|---|
| Hydroxyapatite/HPMC (80/20) | Methylene Blue (MB) Dye | 59.52 mg/g | Adsorption equilibrium reached in ~20 minutes; process fits the Langmuir isotherm model. | mdpi.com |
| Hydroxyapatite/HPMC (60/40) | Methylene Blue (MB) Dye | 59.88 mg/g | Exhibited slightly better adsorption capacity than the 80/20 composite. | mdpi.com |
The development of these "green adsorbents" from renewable resources like cellulose derivatives is a key strategy for sustainable environmental remediation. mdpi.com
Cellulose derivatives, including HPMC, are being used to develop environmentally friendly dust suppressants as an alternative to resource-intensive methods like water spraying. acs.orgnih.gov These binders are non-toxic and biodegradable, offering a sustainable solution for controlling dust pollution from sources such as construction sites and unpaved roads. nih.govnih.gov
A study on a methylcellulose blend (MCB) containing HPMC and a liquid amphiphilic polymer demonstrated significant efficacy in controlling hydrophobic dust. acs.org When sprayed on dust sources, the MCB solution reduced the generation of inhalable dust particles (<10 μm) by up to 90% against a 25 m/s air stream when compared to water alone. acs.org The suppressant works by leveraging the synergistic wettability and adhesiveness of its components to bind dust particles together, increasing their average size and preventing them from becoming airborne. acs.orgmdpi.com
Green Chemistry Principles in HPMC Manufacturing
Detailed Research Findings
Research into greener HPMC manufacturing focuses on several key areas aligned with the core principles of green chemistry. These include the use of renewable feedstocks, the development of more efficient reaction pathways, the reduction of energy consumption, and the minimization of waste.
Feedstock Selection and Atom Economy: The primary raw material for HPMC is cellulose, typically sourced from purified wood pulp or cotton linters. kemoxcellulose.com A key green chemistry principle is the use of renewable feedstocks. While wood and cotton are renewable, research is actively exploring the use of agricultural waste and other cellulosic by-products to reduce reliance on virgin materials and valorize waste streams. syndicatedanalytics.comcellulosechemtechnol.ro Studies have demonstrated the successful synthesis of HPMC from alternative sources like cassava stems and towel clippings (a by-product from textile factories). cellulosechemtechnol.rodatainsightsmarket.com The use of waste materials as a feedstock contributes to a more circular economy. nih.gov
Table 1: Comparison of Cellulose Feedstocks for HPMC Production
| Feedstock | Type | Sustainability Aspect | Research Finding | Citation |
|---|---|---|---|---|
| Wood Pulp | Virgin Renewable | Sourced from forestry; sustainable forestry management practices can mitigate negative impacts. | A primary traditional source for industrial HPMC production. | lotte.co.kr |
| Cotton Linters | By-product/Virgin | By-product of cotton ginning, utilizing a material that might otherwise be waste. High purity cellulose source. | A primary traditional source known for its high α-cellulose content of about 99%. | kemoxcellulose.com |
| Cassava Stems | Agricultural Waste | Valorization of agricultural by-products, reducing waste and reliance on primary resources. | HPMC has been successfully synthesized from cassava stem-derived α-cellulose at a laboratory scale. | datainsightsmarket.com |
| Textile Waste | Post-industrial Waste | Contributes to a circular economy by recycling textile factory by-products like towel clippings. | Laboratory-scale synthesis of HPMC from towel clippings has been successfully demonstrated. | cellulosechemtechnol.ro |
Process Optimization and Waste Reduction: A significant focus of green manufacturing is the optimization of the production process to enhance efficiency and minimize waste. This includes improving reaction conditions, such as temperature and pressure, to increase yield and reduce the consumption of etherifying agents. slideshare.net Research has shown that using heterogeneous slurry-phase systems with specific organic solvent dispersants can increase the utilization rate of etherifying agents by 10–20% compared to traditional aqueous methods, due to better reagent diffusion and reduced hydrolysis side reactions. mdpi.com However, this can increase costs associated with solvent recovery. mdpi.com
Another approach involves modifying the reaction steps. A patented two-step etherification process, which separates the alkalization and etherification stages, has been shown to improve reaction uniformity. polimi.it This process reportedly increases the water retention rate of the final product by over 20% and viscosity by over 30%, indicating a more efficient and controlled reaction. polimi.it
The by-products of HPMC synthesis primarily consist of salts from neutralization and unreacted reagents. europa.eu Proper management and reduction of these waste streams are crucial. Modern manufacturing trends include deploying measurement and monitoring systems to ensure only the necessary amount of material is used at each step and recycling by-products within the plant to minimize waste. slideshare.net
Table 2: By-products in HPMC Manufacturing
| By-product | Source | Green Chemistry Approach |
|---|---|---|
| Sodium Chloride | Neutralization of sodium hydroxide (B78521) with hydrochloric acid; reaction of methyl chloride. | Process optimization to reduce excess alkali; exploring chlorine-free methylation routes. |
| Propylene (B89431) Glycol & Dipropylene Glycol | Hydrolysis of propylene oxide. | Reducing water activity during reaction; optimizing temperature and pressure to favor etherification over hydrolysis. |
| Volatile Organic Compounds (VOCs) | Use of organic solvents and unreacted volatile reagents (e.g., methyl chloride). | Use of greener solvents (e.g., water, ethanol); implementing closed-loop systems and vapor recovery. europa.euslideshare.net |
| Unreacted Cellulose & Reagents | Incomplete reaction. | Improving reaction efficiency through optimized conditions and catalysis; recycling of unreacted materials. slideshare.net |
Energy Efficiency and Safer Solvents: HPMC production is an energy-intensive process, with significant energy required for heating, cooling, and solvent recovery. lotte.co.kr Green initiatives in HPMC factories focus on reducing this energy consumption by adopting energy-efficient equipment, optimizing production lines to streamline operations, and utilizing advanced heat exchange systems to recover heat generated during the exothermic etherification reaction. slideshare.nettu-darmstadt.de One patented process claims to reduce electricity consumption from a domestic (Chinese) general level of 1300 kWh per ton to 1100 kWh per ton. polimi.it The adoption of renewable energy sources like solar or wind power is another key strategy for reducing the carbon footprint of production. tu-darmstadt.de
The choice of solvent is another critical aspect of green chemistry. While traditional HPMC production can use organic solvents, there is a push to replace them with more environmentally benign options like water or ethanol (B145695). slideshare.net Research is also exploring novel green solvents, such as Cyrene™ (a dihydrolevoglucosenone derived from cellulose), which show promise in dissolving cellulose for chemical modification.
Table 3: Example of Reported Process Improvements in HPMC Manufacturing
| Improvement Metric | Traditional Process (Baseline) | Improved Process (Patented) | Percentage Improvement | Citation |
|---|---|---|---|---|
| Production Efficiency | Standard | - | >20% | polimi.it |
| Power Consumption | ~1300 kWh/ton (General Domestic) | ~1100 kWh/ton | ~15% | polimi.it |
| Product Water Retention | Standard | - | >20% | polimi.it |
| Product Viscosity | Standard | - | >30% | polimi.it |
Advanced Analytical Methodologies for Hpmc Characterization
Scattering Techniques for Polymer Structure and Dynamics
Scattering techniques are non-invasive and powerful tools for investigating the structure, conformation, and dynamics of HPMC in solution and in solid states over a wide range of length scales. mdpi.com
Small-Angle X-ray Scattering (SAXS) is an analytical technique that probes the nanoscale structure (1-200 nm) of materials by measuring the elastic scattering of X-rays at very small angles. nih.govmeasurlabs.com For HPMC, SAXS provides information on the size, shape, and arrangement of polymer chains and aggregates, as well as the morphology of gel networks. researchgate.netvtt.fi
The technique is sensitive to electron density variations within a sample. vtt.fi In HPMC solutions or gels, SAXS can characterize the polymer network's density and the correlation length, which represents a characteristic distance between polymer chains or cross-links. researchgate.net For instance, studies on blended gels of gelatin and HPMC have shown that increasing the HPMC content leads to the formation of denser networks. This is quantified by a decrease in the correlation length of the blended gels. researchgate.net To accurately characterize the internal microstructure of crystalline HPMC and avoid surface effects, samples can be soaked in a matching solution with a similar electron density, which minimizes the scattering contribution from the crystal surface. nih.gov
Research Findings from SAXS Analysis of HPMC Blended Gels
This table presents data on how the correlation length in gelatin/HPMC blended gels changes with varying HPMC content, as determined by SAXS analysis. A smaller correlation length indicates a denser gel network.
| HPMC Content (%) | Correlation Length (nm) |
| 1 | 5.16 |
| 6 | 1.89 |
| Data sourced from Ji, et al. researchgate.net |
Small-Angle Neutron Scattering (SANS) is a powerful method analogous to SAXS for investigating macromolecular conformation, self-assembly, and hierarchical morphology at the nanoscale (1–1000 nm). nih.gov Unlike X-rays, which interact with the electron cloud, neutrons interact with atomic nuclei. nih.gov This distinction allows for the use of isotopic substitution, particularly replacing hydrogen (H) with deuterium (B1214612) (D), to vary the scattering contrast between different components of a system without significantly altering its chemistry. nih.gov
SANS is particularly useful for studying the structure of HPMC in solution and its interaction with other molecules. It provides detailed information on the conformation of polymer chains, the structure of self-assembled aggregates, and phase transitions. nih.govresearchgate.net For example, SANS studies on thermosensitive polymer-grafted cellulose (B213188) nanocrystals revealed that HPMC chains can form a shell around a core, with the polymer adopting a specific conformation (mushroom regime). researchgate.netcnrs.fr This technique can detect changes in this structure, such as the collapse of the polymer shell and the formation of bundles, in response to temperature changes. researchgate.netcnrs.fr
Static Light Scattering (SLS) is a fundamental technique for characterizing polymers in solution. By measuring the time-averaged intensity of light scattered by a polymer solution at various angles and concentrations, SLS can determine key macromolecular parameters. nih.govnih.gov These include the weight-average molar mass (Mw), the radius of gyration (Rg), which is a measure of the polymer's size and shape, and the second virial coefficient (A₂), which provides information about polymer-solvent interactions. nih.govnih.gov
SLS studies have been instrumental in understanding the conformational behavior of HPMC in aqueous solutions. Research has shown that HPMC molecules can behave as semiflexible rods. nih.gov For HPMC with a weight-average molar mass below 100 kg mol⁻¹, the relationship Rg ∝ Mw1.0 is observed, which is characteristic of rigid rod molecules. nih.gov As the molar mass increases, the exponent decreases, indicating a transition to a more flexible chain behavior. nih.gov
Mean Molecular Parameters of HPMC in Distilled Water at 25°C via SLS
This table showcases key molecular parameters for two different grades of HPMC, determined using Static Light Scattering. Mw represents the weight-average molar mass, Rg is the radius of gyration, and A₂ is the second virial coefficient.
| Sample | Mw ( g/mol ) | Rg (nm) | A₂ (mol·mL/g²) |
| HPMC MP 824 | 310,000 | 79 | 1.1 x 10⁻⁴ |
| HPMC MP 651 | 370,000 | 85 | 1.0 x 10⁻⁴ |
| Data sourced from reference nih.gov |
Dynamic Light Scattering (DLS), also known as Quasi-Elastic Light Scattering (QELS), measures the fluctuations in the intensity of scattered light over very short time intervals. nih.gov These fluctuations arise from the Brownian motion of particles in solution. nih.gov By analyzing the rate of these fluctuations, DLS determines the translational diffusion coefficient of the particles, which can then be used to calculate their hydrodynamic radius (Rh) via the Stokes-Einstein equation. brookhaveninstruments.com This technique is ideal for determining the average particle size and size distribution of HPMC molecules or aggregates in dilute solutions. nih.govmalvernpanalytical.com
DLS has been used to study the effects of different substitution patterns on the size of HPMC in solution and to monitor aggregation phenomena. nih.govresearchgate.net The ratio of the radius of gyration (Rg, from SLS) to the hydrodynamic radius (Rh, from DLS) provides insight into the polymer's conformation. For HPMC, this ratio has been shown to support a semiflexible rod-like structure in solution. nih.gov
Hydrodynamic Radius of HPMC-Based Nanoparticles via DLS
This table provides examples of hydrodynamic radii for various HPMC-containing systems as measured by DLS, illustrating the technique's utility in characterizing particle size.
| System | Hydrodynamic Radius (Rh) (nm) |
| HPMC (1%) | 69 |
| HPMC (0.5%) + Polyacrylic acid (PAA) (7%) | 38 |
| HPMC (2%) + Gold Nanorods (AuNRs) | 35 |
| HPMC (2%) + Sodium Chloride (NaCl) (20%) | 24 |
| Data sourced from reference researchgate.net |
Combining small-angle and wide-angle scattering in a single experiment (S-WANS/S-WAXS) allows for the simultaneous characterization of a material's structure across multiple length scales. nih.govrigaku.com While the small-angle region (SAXS/SANS) provides information on larger structures like polymer morphology and aggregation (nanometers), the wide-angle region (WAXS/WANS) reveals details about the atomic-level arrangement, such as crystallinity and lattice spacing (sub-nanometer). measurlabs.comrigaku.commeasurlabs.com
Microstructural Parameters of HPMC Films with Plasticizers via WAXS
This table shows the effect of adding different amounts of the plasticizer Polyethylene (B3416737) Glycol (PEG) on the crystal size and lattice strain within HPMC films, as determined by Wide-Angle X-ray Scattering.
| Sample Composition | Crystal Size (Number of unit cells) | Lattice Strain g (%) |
| Pure HPMC | 18 | 0.82 |
| HPMC + 17% PEG | 21 | 0.95 |
| HPMC + 37.5% PEG | 22 | 0.99 |
| HPMC + 45% PEG | 23 | 1.05 |
| Data sourced from references researchgate.netsid.ir |
Spectroscopic Techniques for Molecular Elucidation
Spectroscopic techniques are indispensable for elucidating the specific chemical structure of HPMC. They provide detailed information about the functional groups present and the nature of the substituent attachments to the cellulose backbone.
Several key spectroscopic methods are used for HPMC characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for detailed structural analysis. It can be used to determine the average number of methyl and hydroxypropyl groups per anhydroglucose (B10753087) unit, known as the degree of substitution (DS) and molar substitution (MS), respectively. ulb.ac.bemelacoll.com It can also provide information on the distribution of these substituents along the cellulose chain.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the HPMC molecule. melacoll.comqianhaochem.com By analyzing the absorption of infrared radiation at specific frequencies, one can confirm the presence of hydroxyl, methyl, hydroxypropyl, and ether linkages, thereby verifying the identity of HPMC and monitoring changes in its chemical structure. qianhaochem.comnih.gov
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about molecular vibrations and is used for chemical identification and structural analysis. It has been employed in combination with other techniques to investigate the solid-state structure of HPMC in pharmaceutical formulations, helping to understand drug-polymer interactions and the degree of crystallinity. nih.gov
These techniques, often used in conjunction, provide a comprehensive picture of the HPMC molecular structure, which is essential for correlating its chemical features with its physical properties and functional performance. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate the molecular structure of cellulose ethers. By analyzing the absorption of infrared radiation by the material, a unique spectral fingerprint is generated. This method is instrumental in confirming the successful etherification of the cellulose backbone by identifying the characteristic vibrational bands of the introduced methyl and hydroxybutyl groups, as well as the remaining hydroxyl groups.
Research on analogous cellulose derivatives like HPMC demonstrates that FTIR spectra can confirm the polymer's chemical identity and study intermolecular interactions, such as hydrogen bonding. tandfonline.comcellulosechemtechnol.ro The FTIR spectrum of HPMC, for example, shows dominant peaks corresponding to O-H stretching, C-H stretching, and C-O stretching, which are fundamental to its structure. researchgate.net Changes in the position and intensity of these bands can also indicate the degree of crystallinity within the polymer matrix. cellulosechemtechnol.ro
Key findings from FTIR analysis of HPMC, which are analogous to what would be expected for hydroxybutyl methyl cellulose, include:
A broad absorption band in the region of 3200-3600 cm⁻¹ is attributed to the stretching vibration of hydroxyl (O-H) groups involved in intra- and intermolecular hydrogen bonds. researchgate.net
Bands observed in the 2800-3000 cm⁻¹ range correspond to the C-H stretching vibrations within the methyl and hydroxyalkyl groups, as well as the cellulose backbone. researchgate.net
An intense and characteristic feature around 1047-1055 cm⁻¹ is assigned to the C-O-C (ether) stretching vibration, confirming the modification of the cellulose structure. researchgate.net
Deformation vibrations for the O-H group are typically visible around 1370-1379 cm⁻¹, while C-H deformation vibrations appear near 1454 cm⁻¹. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for Hydroxypropyl Methyl Cellulose (HPMC)
| Wavenumber (cm⁻¹) | Vibration/Assignment | Reference(s) |
|---|---|---|
| ~3458 | O-H stretching vibration | researchgate.net |
| 2800-3000 | C-H stretching vibration | researchgate.net |
| ~1454 | C-H deformation vibration | researchgate.net |
| ~1373 | O-H deformation (bending) vibration | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for obtaining detailed structural information at the atomic level. Both proton (¹H) and carbon-13 (¹³C) NMR are used to elucidate the molecular structure of cellulose ethers, including the precise location and number of substituent groups on the anhydroglucose unit. This technique is capable of determining the molar substitution (MS) and degree of substitution (DS). tandfonline.commdpi.com
For complex polymers like hydroxybutyl methyl cellulose, ¹H NMR spectra often show broad and overlapping signals due to the polymeric nature of the molecule. mdpi.com However, distinct peaks corresponding to the methoxy (B1213986) and hydroxybutyl groups can be identified. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to resolve these overlaps and provide unambiguous assignments of protons and carbons. mdpi.com Studies on HPMC and hydroxypropyl cellulose (HPC) show that NMR can differentiate between protons in the cellulose backbone and those in the substituent side chains. mdpi.comengineegroup.us For instance, the methyl protons of the hydroxypropyl group typically appear as a distinct signal, which can be used for quantitative analysis after hydrolysis of the polymer chain. tandfonline.com
Key findings from NMR studies on related cellulose ethers include:
Proton NMR provides detailed insights into the functional groups, including hydroxyl (–OH), methoxy (–OCH₃), and hydroxyalkyl groups. mdpi.com
The signals for the protons on the cellulose backbone often appear as a low-field shifted multiplet. engineegroup.us
The anomeric proton (C1 proton) of the glucose unit resonates at a distinct chemical shift. engineegroup.us
The method can be used to determine the molar substitution by hydrolyzing the polymer and integrating the peak areas of the resulting products. tandfonline.com
Table 2: Representative ¹H NMR Chemical Shifts for Hydroxypropyl Cellulose (HPC) in DMSO-d6
| Chemical Shift (ppm) | Assignment | Reference(s) |
|---|---|---|
| ~4.39 | C1 cellulose proton | engineegroup.us |
| 3.05-3.89 | Methylene (B1212753), alpha-protons, and other cellulose protons (C2, C3, C4) | engineegroup.us |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. While cellulose derivatives are not typically paramagnetic, EPR can be used to study them through methods like spin-labeling or by detecting radicals induced by processes like irradiation. nih.govk-state.edu
In the spin-labeling technique, a stable radical molecule (a spin probe) is covalently attached to the cellulose chain. pwr.edu.pl The resulting EPR spectrum is highly sensitive to the mobility and polarity of the spin probe's micro-environment. This allows for the investigation of properties such as the flexibility of the polymer chain and the characterization of different domains within a material, such as polar and non-polar areas in a hydrogel matrix. nih.govpwr.edu.pl For example, EPR spectroscopy was applied to HPMC-based gels using various spin probes to investigate different local environments within the gel structure. nih.gov The technique can distinguish between mobile and immobilized components, providing insight into the material's structural organization. pwr.edu.pl EPR is also a primary method for detecting and quantifying irradiation-derived radicals in cellulose-containing materials. k-state.edu
Microscopic and Morphological Imaging
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and microstructure of materials at the micro-scale. The technique provides detailed three-dimensional-like images by scanning the surface with a focused beam of electrons.
SEM analysis of HPMC films and hydrogels has revealed a variety of structures depending on the preparation method and composition. For instance, freeze-dried HPMC hydrogels can exhibit a highly porous microstructure. nih.gov The surface of HPMC films has been described as having a "reactive amorphous surface" or appearing as a smooth matrix. researchgate.net When other components are added, such as cellulose fibers, SEM can visualize how they are embedded within the HPMC matrix. researchgate.net Pores or voids can also be identified; in some images, these appear as dark spots, indicating they are less dense than the surrounding polymer matrix. researchgate.net
Table 3: Summary of Morphological Features of HPMC-based Materials Observed by SEM
| Material Form | Observed Features | Reference(s) |
|---|---|---|
| HPMC Film | Smooth matrix, some pores or white spots on the surface. | researchgate.net |
| HPMC with Cellulose Fibers | Fibers embedded in a smooth HPMC matrix; film can have rough areas. | researchgate.net |
| HPMC-based Hydrogel | Highly porous microstructure after freeze-drying. | nih.gov |
Transmission Electron Microscopy (TEM) and Cryo-TEM
Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the characterization of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, providing detailed information about the internal structure. Cryogenic-TEM (Cryo-TEM) is a specialized version where samples are flash-frozen in a vitrified (non-crystalline) state, allowing for the observation of hydrated structures in their near-native state.
While specific TEM studies on hydroxybutyl methyl cellulose are not prevalent in the provided results, the technique is fundamental in cellulose science for visualizing the size and shape of cellulose nanocrystals (CNCs) that can be derived from cellulose. nih.gov TEM has been used for decades to reveal the rod-like morphology of CNCs. nih.gov This application is relevant as TEM could be used to investigate the nanoscale dispersion of fillers within a hydroxybutyl methyl cellulose matrix or to characterize the fibrillar structure of the polymer itself under certain conditions. Cryo-TEM would be particularly useful for examining the network structure of hydroxybutyl methyl cellulose hydrogels in their swollen, hydrated state without the artifacts that can be introduced by drying.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique that can produce topographical images of surfaces at the nanometer scale. An AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. It can be used to characterize surface roughness and visualize fine surface details without the need for vacuum, allowing samples to be imaged in air or liquid.
AFM has been successfully used to examine the surface of films made from cellulose derivatives like HPMC. researchgate.net Studies have shown that pure HPMC films can have a rough and crooked surface. When HPMC is used to coat other materials, such as buccal cells, AFM can directly visualize the adsorbed polymer chains on the cell surface, which typically leads to a significant increase in surface roughness. researchgate.net The technique is sensitive enough to detect these changes, confirming the presence of the adsorbed polymer and making it a powerful tool for studying surface interactions. researchgate.net
Table 4: Summary of Surface Characteristics of Cellulose Derivative Films Observed by AFM
| Film Type | Observed Surface Characteristics | Reference(s) |
|---|---|---|
| HPMC Film | Rough and crooked surface. | |
| Carboxymethylcellulose (CMC) Film | Smooth and homogeneous surface. | |
| Hydroxyethylcellulose (HEC) Film | Uneven and irregular surface. |
Calorimetric and Thermophysical Analysis
Calorimetric and thermophysical analysis techniques are essential for determining the thermal stability and transition behaviors of "Cellulose, hydroxybutyl methyl ether". These methods measure changes in the physical and chemical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with transitions in a material as a function of temperature or time. For cellulose ethers like HPMC, DSC is employed to determine the glass transition temperature (Tg), melting points, and the heat of fusion. hpmcmanufacturer.comnih.gov The glass transition temperature is a critical parameter that indicates the transition from a glassy to a rubbery state and influences the material's processing conditions. hpmcmanufacturer.com
In the analysis of methylcellulose (B11928114), DSC curves can show broad endothermic peaks. mdpi.com For instance, one study observed two broad endotherms near 165 °C and 260 °C, which were attributed to the breaking of intermolecular hydrogen bonds and the melting of the methylcellulose, respectively. mdpi.com The interaction of cellulose ethers with water can also be evaluated using DSC, which can detect the loss of moisture. nih.gov The sample preparation and encapsulation methods can affect the values obtained from DSC analysis. nih.gov
Table 1: DSC Findings for Related Cellulose Ethers
| Parameter | Observation | Compound Studied | Reference |
|---|---|---|---|
| Glass Transition (Tg) | Critical parameter for determining thermal stability and processing conditions. hpmcmanufacturer.com | HPMC | hpmcmanufacturer.com |
| Endothermic Peaks | Broad peaks observed near 165 °C and 260 °C. mdpi.com | Methylcellulose | mdpi.com |
| Moisture Loss | Can be determined in conjunction with TGA. nih.gov | HPMC, Methylcellulose | nih.gov |
| Crystallization Temperature (Tc) | Observed from 83 °C to 112 °C in bacterial cellulose. researchgate.net | Bacterial Cellulose | researchgate.net |
Thermogravimetric Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. cpuh.in It is a primary method for determining the thermal stability of cellulose ethers. hpmcmanufacturer.comcpuh.in The TGA thermogram reveals the temperatures at which significant weight loss occurs, indicating thermal degradation. hpmcmanufacturer.comcpuh.in For methylcellulose, the main decomposition step typically occurs in the range of approximately 220 °C to 500 °C. cpuh.in
A study on methylcellulose extracted from wheat straw showed that thermal degradation began at around 54.7 °C and concluded at approximately 500 °C, with a total weight loss of 71.79%. cpuh.in TGA of HPMC also shows distinct stages of mass loss. eucalyptus.com.br A small initial weight loss between 25–100 °C is typically associated with the evaporation of adsorbed water. eucalyptus.com.br The major thermal degradation of HPMC occurs in a single stage above 200°C. eucalyptus.com.br The activation energy of thermal degradation can also be calculated from TGA data, providing insights into the stability of the polymer structure. eucalyptus.com.br
Table 2: TGA Findings for Related Cellulose Ethers
| Parameter | Observation | Compound Studied | Reference |
|---|---|---|---|
| Onset of Degradation | Commenced at approximately 54.7 °C. cpuh.in | Methylcellulose | cpuh.in |
| Main Decomposition Range | Approximately 220 °C to 500 °C. cpuh.in | Methylcellulose | cpuh.in |
| Total Weight Loss | 71.79% up to 500 °C. cpuh.in | Methylcellulose | cpuh.in |
| Water Loss | Observed in the temperature range of 25–100 °C. eucalyptus.com.br | HPMC | eucalyptus.com.br |
Chromatographic and Separation Science
Chromatographic techniques are indispensable for separating and identifying the components of a mixture. For "this compound," these methods are used to analyze degradation products, volatile compounds, and the distribution of molecular weights.
High-Performance Liquid Chromatography (HPLC) for Degradation Products
High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing the soluble products generated from the degradation of cellulose derivatives. researchgate.netlcms.cz For instance, the enzymatic hydrolysis of cellulose can be monitored by HPLC to identify and quantify the resulting sugars, such as glucose, cellobiose, and cellotriose. researchgate.netlcms.cz This analysis is often performed using a column specifically designed for carbohydrate separation, such as a Hi-Plex Ca column, with a refractive index (RI) detector. lcms.cz
A study on the degradation of HPMC by cavitation demonstrated the use of size-exclusion chromatography (SEC), a type of HPLC, to monitor the reduction in molar mass. nih.gov The results showed a significant decrease in the weight-average molar mass of HPMC after treatment, indicating substantial degradation. nih.gov
Table 3: HPLC Analysis of Cellulose Degradation Products
| Analytical Technique | Degradation Products Identified | Compound Studied | Reference |
|---|---|---|---|
| HPLC with Dextropak column | Glucose, cellobiose, cellotriose. researchgate.net | Amorphous cellulose | researchgate.net |
| HPLC with Hi-Plex Ca column | Glucose, cellobiose. lcms.cz | Chromatography-grade cellulose | lcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used for the separation, identification, and quantification of volatile organic compounds (VOCs). nih.govnih.gov In the context of cellulose ethers, GC-MS can be used to analyze the volatile products released during thermal degradation (pyrolysis). researchgate.net The technique often involves a preconcentration step, such as headspace solid-phase microextraction (HS-SPME), to collect the volatile compounds before they are introduced into the GC-MS system. nih.govbee.or.kr
Analysis of the volatiles from the pyrolysis of beech wood, which contains cellulose, hemicelluloses, and lignin (B12514952), revealed a variety of derivative compounds. researchgate.net These included compounds originating from the breakdown of the carbohydrate polymers. researchgate.net
Table 4: GC-MS Analysis of Volatiles from Related Materials
| Sample Type | Analytical Approach | Key Findings | Reference |
|---|---|---|---|
| Plant material | Headspace collection with GC-MS. nih.govnih.gov | Identification of a wide range of volatile organic compounds. nih.gov | nih.govnih.gov |
| Lignocellulosic biomass (beech) | Fractionated Pyrolysis-GC/MS. researchgate.net | Detection of volatile derivatives from cellulose, hemicelluloses, and lignin. researchgate.net | researchgate.net |
Gel Permeation Chromatography with Multi-Angle Light Scattering (GPC-MALS) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. alfa-chemistry.comnih.gov When coupled with a Multi-Angle Light Scattering (MALS) detector, GPC provides absolute molecular weight measurements without the need for column calibration with polymer standards. ucsb.educeitec.czceitec.eu The amount of light scattered is directly proportional to the molar mass and concentration of the polymer. ucsb.edu
This technique is particularly useful for characterizing complex polymers, including branched or structurally intricate cellulose derivatives, where conventional GPC might produce inaccurate results. alfa-chemistry.com GPC-MALS can determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. nih.govceitec.cz A recent study on HPMC degradation utilized SEC/MALS-RI to show a significant decrease in the weight-average molar mass and a narrowing of the molar mass distribution after cavitation treatment. nih.gov
Table 5: GPC-MALS for Molecular Weight Characterization of Cellulose Derivatives
| Parameter Determined | Significance | Compound Studied | Reference |
|---|---|---|---|
| Absolute Molecular Weight | Independent of column calibration, providing more accurate results for complex polymers. alfa-chemistry.comucsb.educeitec.cz | General polymers, biopolymers | alfa-chemistry.comucsb.educeitec.cz |
| Molecular Weight Distribution | Provides detailed information on the range of polymer chain lengths. nih.gov | Cellulose | nih.gov |
| Radius of Gyration | Provides information about the size and shape of the polymer in solution. ceitec.cz | General polymers, biopolymers | ceitec.cz |
Electrophoretic and Electrokinetic Techniques
Zeta potential is a critical parameter for understanding the surface charge of particles dispersed in a liquid, which in turn governs the stability of the colloidal system. For cellulose ethers like hydroxybutyl methyl ether, zeta potential measurements provide insights into the electrostatic interactions at the particle-liquid interface. This technique is instrumental in predicting the stability of suspensions, emulsions, and nanoparticle formulations containing these polymers. cellulosemanufacturer.com A high absolute zeta potential value (typically greater than ±30 mV) indicates significant electrostatic repulsion between particles, which leads to a stable, non-aggregating dispersion. cellulosemanufacturer.com Conversely, a low zeta potential suggests that attractive forces may overcome repulsion, leading to flocculation or coagulation.
Table 1: Influence of HPMC Concentration on the Zeta Potential of a Composite Material Data is illustrative based on graphical representations in scientific literature. researchgate.net
| HPMC Concentration in Composite (%) | Approximate Zeta Potential (mV) |
|---|---|
| 0 | -25 |
| 5 | -22 |
| 10 | -18 |
| 15 | -15 |
Acoustic and Viscometric Measurements
Acoustic techniques, such as ultrasonic interferometry and spectroscopy, are powerful non-destructive methods for probing molecular interactions in polymer solutions. By measuring the velocity and attenuation (absorption) of ultrasonic waves through a solution, it is possible to deduce information about the interactions between the polymer (solute) and the solvent molecules. researchgate.net Changes in ultrasonic velocity can be related to the compressibility and density of the medium, which are affected by the solvation of polymer chains and the structure of the solvent around them.
Research on solutions of hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP) in various alcohol and acetone (B3395972) mixtures demonstrated that measurements of ultrasonic velocity and absorption at different concentrations provide information on the molecular interactions. researchgate.net For example, the interactions between the polymer's functional groups and the solvent molecules influence the propagation of sound waves. Furthermore, ultrasonic methods can be employed to intentionally alter the polymer's molecular weight through controlled degradation, with the effects being quantifiable by techniques like capillary viscometry. fao.orgresearchgate.net Studies have shown that exposing aqueous solutions of cellulose ethers like HPMC to ultrasonic radiation leads to a reduction in molecular weight, which can be precisely monitored. fao.orgresearchgate.net
Table 2: Summary of Ultrasonic Studies on Cellulose Ether Solutions Findings based on research into the effects of ultrasound on polymer solutions. researchgate.netresearchgate.net
| Parameter Measured | Information Gained | Reference Finding |
|---|---|---|
| Ultrasonic Velocity & Absorption | Solute-solvent molecular interactions | Measurements in HPMCP solutions revealed insights into polymer-solvent interactions. researchgate.net |
| Molecular Weight Reduction | Controlled polymer degradation | Ultrasonic radiation effectively reduced the molecular weight of HPMC in aqueous solutions. researchgate.net |
Rheometry is the study of the flow and deformation of materials under applied force, providing essential data on viscosity and viscoelastic properties. hpmcsupplier.comqianhaochem.com For cellulose ethers such as hydroxybutyl methyl ether, rheological measurements are crucial for understanding their behavior in solution and gel states, which dictates their functionality in various applications. celluloseether.com Aqueous solutions of HPMC typically exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior, where viscosity decreases as the shear rate increases. hpmcsupplier.comcelluloseether.com This behavior is influenced by polymer concentration, molecular weight, and temperature. qianhaochem.comcelluloseether.com
Dynamic oscillatory rheometry is used to determine key viscoelastic parameters: the storage modulus (G′) and the loss modulus (G″). G′ represents the elastic (solid-like) component, indicating the energy stored during deformation, while G″ represents the viscous (liquid-like) component, indicating the energy dissipated as heat. researchgate.net In many HPMC systems, especially gels, the elastic modulus is higher than the viscous modulus (G′ > G″), indicating a predominantly solid-like or structured behavior. nih.govresearchgate.net The point at which G′ equals G″ is often used to determine the sol-gel transition temperature. researchgate.net The rheological properties, including yield stress and plastic viscosity, are sensitive to the concentration and grade of the cellulose ether. pan.pl For instance, increasing the HPMC content in a cement paste leads to a significant rise in both yield stress and plastic viscosity, altering the material's flow characteristics from shear-thinning to shear-thickening. pan.pl
Table 3: Effect of HPMC Content on Rheological Parameters of Cement-Limestone Paste Data adapted from published research findings. pan.pl
| HPMC Type | HPMC Content (%) | Yield Stress (Pa) | Plastic Viscosity (Pa·s) |
|---|---|---|---|
| Control (No HPMC) | 0 | 1.602 | 1.51 |
| CQ-60 | 0.1 | ~1.6 | ~1.5 |
| CQ-60 | 0.2 | 2.794 | 2.06 |
Q & A
Q. What are the key reaction parameters influencing the degree of substitution (DS) in hydroxybutyl methyl ether cellulose synthesis?
The DS is controlled by reaction time, temperature, alkali concentration, and reagent ratios. Prolonged reaction times and higher methyl chloride/hydroxybutyl reagent ratios increase DS, but excess alkali can degrade cellulose chains. Homogeneous synthesis (e.g., in aqueous hydroxide systems) enhances reagent accessibility to hydroxyl groups compared to heterogeneous methods . Optimization requires balancing these parameters to avoid side reactions like hydrolysis.
Q. How does the choice between heterogeneous and homogeneous synthesis affect hydroxybutyl methyl ether cellulose properties?
Heterogeneous methods (e.g., gas-phase reactions) often yield uneven substitution due to limited hydroxyl group accessibility, leading to insoluble fractions. Homogeneous methods (e.g., in ionic liquids) improve substitution uniformity, enhancing solubility and thermal stability. Solvent composition (e.g., aqueous NaOH/urea systems) also impacts reaction efficiency and DS distribution .
Q. What standardized methods are recommended for characterizing hydroxybutyl methyl ether cellulose substitution patterns?
- ASTM D3876 : Gas chromatography (GC) for alkoxyl group quantification.
- ASTM D2372 : Hydroxypropyl content via acid hydrolysis and spectrophotometry.
- ESI-IT-MS : Electrospray ionization ion-trap mass spectrometry for oligosaccharide-level substitution analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in substitution pattern data from different analytical techniques?
Cross-validate using complementary methods:
- GC quantifies total alkoxyl groups but cannot resolve positional isomers.
- NMR (e.g., -NMR) identifies substitution positions but requires high sample purity.
- Enzymatic digestion with subsequent MS analysis maps substituent distribution along the cellulose chain. Statistical models (e.g., Monte Carlo simulations) reconcile conflicting data by accounting for method-specific biases .
Q. What strategies optimize hydroxybutyl-to-methyl substitution ratios for tailored thermal stability?
- Sequential etherification : Introduce methyl groups first to stabilize the backbone, followed by hydroxybutyl groups to enhance hydrophilicity.
- Co-etherification : Adjust methyl chloride and hydroxybutyl oxide molar ratios to balance hydrophobicity and plasticization. Higher hydroxybutyl content lowers gelation temperatures but may reduce mechanical strength .
Q. How do molecular interactions in polymer composites affect rheological properties?
Hydroxybutyl methyl ether cellulose acts as a rheology modifier by forming hydrogen bonds with polymers like polyvinyl alcohol (PVA). The hydroxybutyl group’s flexibility reduces solution viscosity, while methyl groups enhance shear-thinning behavior. Dynamic mechanical analysis (DMA) and oscillatory rheometry quantify these interactions under varying pH and ionic strength .
Q. What sustainable synthesis approaches minimize environmental impact?
- Green solvents : Replace toxic methyl chloride with dimethyl carbonate or bio-based etherifying agents.
- Waste valorization : Recover unreacted reagents via membrane filtration or distillation.
- Lifecycle assessment (LCA) : Track carbon footprint from raw material (e.g., FSC-certified cellulose) to end-of-life biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
